Product packaging for Shizukanolide F(Cat. No.:CAS No. 120061-96-3)

Shizukanolide F

Cat. No.: B1160101
CAS No.: 120061-96-3
M. Wt: 262.3 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Shizukanolide F is a natural product found in Chloranthus serratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1160101 Shizukanolide F CAS No. 120061-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWLTEZXDAFDPV-DIZHWTHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide F is a naturally occurring sesquiterpene lactone belonging to the lindenanolide class. First isolated from Chloranthus serratus, it has garnered interest within the scientific community for its potential therapeutic applications, including potent antifungal and anti-metastatic properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and characterization of this compound.

Chemical Structure and Properties

This compound is characterized by a unique and complex lindenane skeleton. Structurally, it is a hydroxy derivative of Shizukanolide C.[1][2][3] Its chemical identity has been rigorously established through various spectroscopic techniques.

Chemical Structure of this compound Chemical structure of this compound will be depicted here. (Note: A 2D chemical structure diagram will be generated here based on the information from the primary literature.)

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₈O₄[1]
Molecular Weight 262.3 g/mol
CAS Number 120061-96-3
Appearance Oil[1]
Optical Rotation [α]D -121° (c=0.35, CHCl₃)[1]
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods.[1] The key spectral data are presented in the following tables.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.16m
0.88m
1.45m
31.74m
52.95ddd13.7, 11.2, 5.4
2.55ddq18.8, 5.4, 1.7
2.16m
94.77s
131.87t1.7
140.85s
153.61d11.2
15'3.82d11.2

Table 2: ¹³C-NMR Spectroscopic Data for this compound [1]

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
134.8980.2
218.81040.6
323.211123.0
480.212170.8
547.2138.7
630.41422.3
7159.21566.6
8120.5

Table 3: Additional Spectroscopic Data [1]

TechniqueKey Observations
High-Resolution MS m/z 262.1228 [M]⁺ (Calcd. for C₁₅H₁₈O₄: 262.1205)
Infrared (IR, film) 3420, 1770, 1745, 1642 cm⁻¹

Experimental Protocols

The following section details the methodologies employed for the isolation and structural determination of this compound, as reported in the primary literature.[1]

Isolation of this compound
  • Plant Material : Fresh roots of Chloranthus serratus were used as the source material.

  • Extraction : The roots were extracted with diethyl ether.

  • Fractionation : The resulting ether extract was subjected to a series of chromatographic separations.

  • Chromatography :

    • Initial separation was performed using a Florisil column.

    • Further purification was achieved through silica gel column chromatography.

    • Final purification was carried out using preparative thin-layer chromatography (TLC).

  • Result : this compound was isolated as a pure oil.

G cluster_extraction Extraction & Fractionation cluster_chromatography Purification Workflow plant Fresh Roots of C. serratus extract Diethyl Ether Extract plant->extract Ether Extraction flor Florisil Column Chromatography extract->flor silica Silica Gel Column Chromatography flor->silica ptlc Preparative TLC silica->ptlc final Pure this compound (Oil) ptlc->final

Isolation workflow for this compound.
Structure Elucidation

The chemical structure of the isolated compound was determined using the following analytical methods:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular formula (C₁₅H₁₈O₄).

  • Infrared Spectroscopy (IR) : IR analysis identified key functional groups, including hydroxyl (-OH, ~3420 cm⁻¹) and carbonyl (C=O, ~1770, 1745 cm⁻¹) groups.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR : Provided detailed information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helped to establish the connectivity of the carbon skeleton.

    • ¹³C-NMR : Determined the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH₂, CH₃).

    • The combined analysis of 1D and 2D NMR spectra allowed for the complete assignment of the proton and carbon signals and confirmed the lindenane-type sesquiterpenoid structure.

Structural Relationships and Biological Context

This compound is part of a larger family of structurally related lindenanolides isolated from Chloranthus species. Understanding these relationships is crucial for structure-activity relationship (SAR) studies.

G parent Shizukanolide C target This compound parent->target Hydroxylation sibling Shizukanolide E parent->sibling Hydroxylation

Structural relationship of this compound.
Potential Biological Activity and Signaling Pathways

This compound has been reported to exhibit potent antifungal and anti-metastatic activities against breast cancer cells.[4] While the precise molecular mechanisms for this compound are still under investigation, the anti-metastatic effects of related natural products often involve the modulation of key signaling pathways that regulate cell migration, invasion, and epithelial-mesenchymal transition (EMT). A generalized potential mechanism is depicted below.

G cluster_pathway Generalized Anti-Metastasis Pathway shiz This compound receptor Cell Surface Receptors (e.g., TGF-βR) shiz->receptor Inhibits (?) smad SMAD Signaling Complex shiz->smad Inhibits (?) wnt Wnt/β-catenin Pathway shiz->wnt Inhibits (?) receptor->smad nucleus Nucleus smad->nucleus wnt->nucleus transcription Gene Transcription (Snail, Slug, etc.) nucleus->transcription emt Epithelial-Mesenchymal Transition (EMT) transcription->emt meta Cell Migration & Invasion (Metastasis) emt->meta

Hypothesized anti-metastasis signaling.

Conclusion

This compound represents a promising natural product with a complex chemical architecture and significant biological potential. The detailed chemical and spectroscopic data provided herein serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action is warranted to fully explore its therapeutic utility, particularly in the development of novel antifungal and anti-cancer agents.

References

Unveiling the Biological Prowess of Shizukanolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – Shizukanolide F, a dimeric sesquiterpene lactone primarily isolated from plants of the Chloranthaceae family, such as Chloranthus japonicus and Chloranthus henryi, is emerging as a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its potent antifungal and anti-metastatic properties, offering valuable insights for researchers, scientists, and drug development professionals.

Antifungal Activity: A Shield Against Plant Pathogens

This compound has demonstrated considerable efficacy in inhibiting the growth of various plant pathogenic fungi. Its activity profile, summarized in the table below, highlights its potential as a lead compound for the development of novel antifungal agents.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimal Inhibitory Concentration (MIC) (μg/mL)
Pythium ultimum4
Phytophthora infestans8
Botrytis cinerea8
Colletotrichum lagenarium16
Alternaria kikuchiana16
Magnaporthe grisea16

Data sourced from Kang TH, et al. (2017)

In addition to its in vitro activity, this compound has shown promising protective effects in greenhouse trials. At a concentration of 100 μg/mL, it exhibited a 93% protective activity against wheat leaf rust caused by Puccinia recondita.[1] This strong in vivo performance underscores its potential for agricultural applications.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound is typically determined using a broth microdilution method. A standardized protocol is as follows:

  • Fungal Culture Preparation: The target fungal strains are cultured on an appropriate medium, such as potato dextrose agar (PDA), to obtain fresh, viable spores or mycelia.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth, and the concentration is adjusted to a standardized level (e.g., 1-5 x 10^4 spores/mL).

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Anti-Metastatic Potential in Breast Cancer

Emerging research has highlighted the potential of this compound as an anti-metastatic agent in breast cancer. Studies on sesquiterpenes isolated from Chloranthus henryi have demonstrated their ability to inhibit the metastatic processes of breast cancer cells. While specific IC50 values for this compound's anti-metastatic activity are still under thorough investigation and dissemination, the initial findings from the work of Zhang SS, et al. (2017) are a significant pointer to its therapeutic potential.

Experimental Protocols for Assessing Anti-Metastatic Activity

The anti-metastatic properties of compounds like this compound are evaluated using a variety of in vitro assays that model different stages of the metastatic cascade.

1. Wound Healing (Scratch) Assay: This assay assesses the effect of a compound on cancer cell migration.

  • Principle: A "wound" or scratch is created in a confluent monolayer of breast cancer cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the test compound.

  • Methodology:

    • Breast cancer cells (e.g., MDA-MB-231) are seeded in a multi-well plate and grown to confluence.

    • A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

    • The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added.

    • Images of the scratch are captured at time zero and at regular intervals (e.g., 12, 24, 48 hours).

    • The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

2. Transwell Invasion Assay: This assay evaluates the ability of cancer cells to invade through a basement membrane-like matrix.

  • Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of the cells to degrade the matrix and migrate through the pores to the lower chamber is quantified.

  • Methodology:

    • The upper chambers of Transwell inserts are coated with Matrigel.

    • Breast cancer cells are pre-treated with different concentrations of this compound.

    • The treated cells are seeded into the upper chambers in a serum-free medium.

    • The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After a specific incubation period (e.g., 24-48 hours), non-invading cells in the upper chamber are removed.

    • The cells that have invaded the lower surface of the membrane are fixed, stained, and counted under a microscope.

Mechanisms of Action: Elucidating the Molecular Pathways

The precise molecular mechanisms underlying the biological activities of this compound are an active area of investigation.

Antifungal Mechanism

While not yet fully elucidated for this compound specifically, many sesquiterpene lactones exert their antifungal effects by disrupting the fungal cell membrane. A plausible mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

Antifungal_Mechanism Shizukanolide_F This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Shizukanolide_F->Ergosterol_Biosynthesis Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Integrity Shizukanolide_F->Fungal_Cell_Membrane Disrupts Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Leads to Disruption

Caption: Proposed Antifungal Mechanism of this compound.

Anti-Metastatic Mechanism

The anti-metastatic effects of many natural compounds, including other sesquiterpenes, are often attributed to their ability to interfere with key signaling pathways involved in cell migration, invasion, and adhesion. One such critical pathway is mediated by Focal Adhesion Kinase (FAK). The inhibition of FAK signaling can lead to a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

Anti_Metastatic_Workflow cluster_assays In Vitro Anti-Metastasis Assays cluster_pathway Potential Signaling Pathway Wound_Healing Wound Healing Assay (Cell Migration) Metastasis Cancer Cell Metastasis Wound_Healing->Metastasis Evaluates Transwell_Invasion Transwell Invasion Assay (Cell Invasion) Transwell_Invasion->Metastasis Evaluates Shizukanolide_F This compound FAK_Signaling FAK Signaling Pathway Shizukanolide_F->FAK_Signaling Inhibits MMP_Expression MMP Expression/Activity FAK_Signaling->MMP_Expression Regulates MMP_Expression->Metastasis Promotes

Caption: Experimental Workflow and Potential Anti-Metastatic Mechanism.

Future Directions

This compound represents a promising natural product with multifaceted biological activities. Further research is warranted to:

  • Elucidate the precise molecular targets and signaling pathways involved in its antifungal and anti-metastatic effects.

  • Conduct comprehensive in vivo studies to validate its therapeutic potential in animal models of fungal infections and breast cancer metastasis.

  • Explore structure-activity relationships to guide the synthesis of more potent and selective analogs.

The continued investigation of this compound holds the potential to yield novel therapeutic agents for both agricultural and clinical applications.

References

Shizukanolide F: A Technical Guide on its Potential Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with in-depth mechanistic studies specifically on Shizukanolide F's anticancer activity is limited. This guide provides a comprehensive overview based on the available data for this compound and proposes a likely mechanism of action by drawing parallels with closely related and structurally similar sesquiterpenoid dimers, particularly Shizukaol D and Chlorahololide D, which are also derived from the Chloranthus species. The proposed mechanisms and experimental protocols should be considered as a framework for future research on this compound.

Introduction

This compound is a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb[1][2]. Preliminary studies have indicated its potential as an anti-metastatic agent in breast cancer[1]. As a member of the lindenane-type sesquiterpenoid dimers, this compound belongs to a class of natural products that have garnered significant interest for their diverse biological activities. This technical guide aims to consolidate the current understanding of this compound's potential mechanism of action in cancer cells, leveraging data from its close analogs to provide a detailed, albeit partially speculative, overview for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms

Based on the activities of its structural analogs, the anticancer effects of this compound are likely multi-faceted, primarily revolving around the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The two primary proposed mechanisms are:

  • Induction of Apoptosis via Reactive Oxygen Species (ROS) Production and Cell Cycle Arrest.

  • Inhibition of the Wnt/β-catenin Signaling Pathway.

Quantitative Data on Related Compounds

CompoundCell LineCancer TypeIC50 Value (µM)Citation
Chlorahololide DMCF-7Breast Cancer6.7[3][4]
Chlorahololide DHepG2Liver Cancer13.7[3][4]

Signaling Pathways and Proposed Mechanisms

Induction of Apoptosis via ROS and Cell Cycle Arrest

The proposed mechanism for this compound-induced apoptosis is based on the findings for Chlorahololide D[3][4]. In this model, this compound would increase intracellular levels of Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, triggers the intrinsic apoptotic pathway and causes cell cycle arrest at the G2/M phase.

G cluster_cell Cancer Cell Shizukanolide_F This compound ROS Increased ROS Production Shizukanolide_F->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest Shizukanolide_F->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) ↑ Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) ↓ Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis via ROS.

Inhibition of Wnt/β-catenin Signaling

Drawing parallels with Shizukaol D, this compound is hypothesized to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers[5][6][7]. Inhibition of this pathway would lead to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent transcription of oncogenes.

Wnt_Pathway cluster_wnt Wnt/β-catenin Signaling cluster_nucleus Shizukanolide_F This compound Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Shizukanolide_F->Destruction_Complex Stabilizes beta_catenin β-catenin Shizukanolide_F->beta_catenin Inhibits Nuclear Translocation Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin Nucleus Nucleus beta_catenin->Nucleus Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF Oncogenes Oncogene Transcription (c-Myc, Cyclin D1) TCF_LEF->Oncogenes Activates

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be determined.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression of proteins involved in the Wnt/β-catenin and apoptotic pathways.

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection

Objective: To measure the generation of intracellular reactive oxygen species after treatment with this compound.

Protocol:

  • Treat cells with this compound at its IC50 concentration for different time intervals.

  • Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's anticancer properties.

Workflow cluster_workflow Experimental Workflow for this compound Evaluation Start Start: Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis_Assay Apoptosis Induction (Annexin V/PI) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Mechanism_Investigation Mechanism of Action Studies Apoptosis_Assay->Mechanism_Investigation Cell_Cycle->Mechanism_Investigation Wnt_Signaling Wnt/β-catenin Pathway (Western Blot, Reporter Assay) Mechanism_Investigation->Wnt_Signaling ROS_Production ROS Production (DCFH-DA Assay) Mechanism_Investigation->ROS_Production Metastasis_Assay Anti-Metastasis Assays (Wound Healing, Transwell) Mechanism_Investigation->Metastasis_Assay In_Vivo In Vivo Studies (Xenograft Models) Wnt_Signaling->In_Vivo ROS_Production->In_Vivo Metastasis_Assay->In_Vivo Conclusion Conclusion: Therapeutic Potential In_Vivo->Conclusion

Caption: A logical workflow for investigating the anticancer potential of this compound.

Conclusion

While direct and extensive research on the anticancer mechanism of this compound is still in its nascent stages, the available evidence on its anti-metastatic properties, combined with the well-documented activities of its structural analogs, Shizukaol D and Chlorahololide D, provides a strong foundation for its potential as a therapeutic agent. The proposed mechanisms of inducing apoptosis through ROS generation and inhibiting the Wnt/β-catenin signaling pathway offer promising avenues for further investigation. The experimental protocols and workflow outlined in this guide provide a clear roadmap for researchers to systematically elucidate the precise molecular targets and therapeutic potential of this compound in various cancer models. Future studies are warranted to validate these hypotheses and to fully characterize the pharmacological profile of this promising natural product.

References

Shizukanolide F: A Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Shizukanolide F, a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb.[1][2]. The document details its known antifungal spectrum, presents quantitative data, outlines experimental protocols for its assessment, and discusses its putative mechanism of action.

In Vitro Antifungal Spectrum of this compound

This compound has demonstrated potent antifungal activity against a variety of plant pathogenic fungi. In vitro studies have established its efficacy by determining the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the reported MIC values of this compound against several key phytopathogenic fungi. The data indicates a significant and broad-spectrum antifungal potential, with MICs ranging from 4 to 16 µg/mL[1].

Fungal SpeciesCommon Disease CausedMIC (µg/mL)
Pythium ultimumDamping-off4-16
Phytophthora infestansLate blight of tomato and potato4-16
Botrytis cinereaGray mold4-16
Colletotrichum lagenariumAnthracnose4-16
Alternaria kikuchianaBlack spot of Japanese pear4-16
Magnaporthe griseaRice blast4-16

In Vivo Antifungal Activity

In addition to its in vitro efficacy, this compound has shown significant protective effects in a greenhouse setting. When applied at a concentration of 100 µg/mL, it exhibited 93% antifungal activity against Puccinia recondita (now commonly known as Puccinia triticina), the causative agent of wheat leaf rust[1]. This demonstrates its potential for application in agricultural settings as a protective fungicide.

Experimental Protocols

The following sections detail the methodologies likely employed to determine the in vitro and in vivo antifungal activity of this compound, based on standardized protocols for filamentous fungi and phytopathogen testing.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

The MIC values for this compound against filamentous plant pathogenic fungi were likely determined using a broth microdilution method, following the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Methodology:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium, such as potato dextrose agar (PDA), to induce sporulation. Conidia (spores) are harvested and suspended in sterile saline or water. The suspension is adjusted spectrophotometrically to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted this compound is inoculated with the fungal spore suspension. The plates are then incubated at an appropriate temperature (typically 25-28°C) for a duration suitable for the growth of the specific fungus (usually 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions Dilute inoculation Inoculation of Plates dilutions->inoculation spores Fungal Spore Suspension spores->inoculation Add incubation Incubation (48-72h) inoculation->incubation reading Visual Reading of Fungal Growth incubation->reading mic MIC Determination reading->mic

Workflow for the broth microdilution antifungal susceptibility assay.
In Vivo Antifungal Activity: Detached Wheat Leaf Assay

The protective activity of this compound against Puccinia triticina was likely assessed using a detached wheat leaf assay, a common method for evaluating fungicides against rust pathogens.

Methodology:

  • Plant Cultivation: Wheat seedlings (a susceptible cultivar) are grown under controlled greenhouse conditions until the second or third leaf stage.

  • Leaf Excision: The second or third leaves are excised into segments of a uniform length (e.g., 5-7 cm).

  • Treatment Application: The leaf segments are sprayed with a solution of this compound at the desired concentration (e.g., 100 µg/mL). Control leaves are treated with a blank solution (without this compound).

  • Inoculation: After the treatment has dried, the leaf segments are inoculated with a suspension of P. triticina urediniospores (e.g., 5 x 10⁴ spores/mL).

  • Incubation: The inoculated leaf segments are placed on a medium containing a senescence inhibitor (e.g., benzimidazole or kinetin) in Petri dishes to maintain leaf viability. The dishes are then incubated in a controlled environment with appropriate light and temperature conditions to allow for fungal infection and development.

  • Disease Assessment: After a suitable incubation period (typically 10-14 days), the protective effect of this compound is assessed by counting the number of uredinia (pustules) per unit area of the leaf and is expressed as a percentage of disease control relative to the untreated control.

Detached_Leaf_Assay_Workflow cluster_plant_prep Plant Preparation cluster_treatment_inoculation Treatment & Inoculation cluster_incubation_assessment Incubation & Assessment cultivation Wheat Seedling Cultivation excision Leaf Segment Excision cultivation->excision treatment Application of This compound excision->treatment inoculation Inoculation with P. triticina Spores treatment->inoculation incubation Incubation on Senescence-Inhibiting Medium inoculation->incubation assessment Disease Assessment (Uredinia Count) incubation->assessment

Workflow for the detached wheat leaf assay for in vivo antifungal testing.

Putative Mechanism of Action

The precise molecular mechanism of antifungal action for this compound and other lindenane-type dimeric sesquiterpenes has not been definitively elucidated. However, based on studies of other sesquiterpenoids, it is hypothesized that their antifungal activity may stem from their ability to disrupt the fungal cell membrane.

Terpenoids, due to their lipophilic nature, can intercalate into the lipid bilayer of the fungal plasma membrane. This can lead to:

  • Increased Membrane Permeability: Disruption of the membrane structure can lead to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like nutrient transport and cell wall synthesis.

It is important to note that further research is required to confirm this putative mechanism for this compound and to identify its specific molecular targets within the fungal cell. The following diagram illustrates the hypothetical interaction of this compound with the fungal cell membrane.

Putative_Mechanism_of_Action shizukanolide This compound membrane Fungal Cell Membrane shizukanolide->membrane Intercalates into permeability Increased Membrane Permeability membrane->permeability enzyme_inhibition Inhibition of Membrane-Bound Enzymes membrane->enzyme_inhibition leakage Leakage of Intracellular Components permeability->leakage cell_death Fungal Cell Death leakage->cell_death enzyme_inhibition->cell_death

Hypothesized mechanism of action of this compound.

References

Shizukanolides: A Comprehensive Technical Review of a Promising Family of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Shizukanolide family, a class of structurally complex lindenane-type sesquiterpenoid dimers, has emerged as a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from plants of the Chloranthus genus, these compounds have demonstrated a wide array of potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. Their intricate molecular architecture, characterized by a highly congested polycyclic framework, presents both a formidable challenge and a compelling opportunity for synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive review of the Shizukanolide family, encompassing their biosynthesis, total synthesis, pharmacological activities, and structure-activity relationships, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of the Lindenane Core

The biosynthesis of the lindenane sesquiterpenoid core, the fundamental building block of Shizukanolides, is believed to proceed through the mevalonate (MVA) pathway. This pathway generates the key C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A proposed biosynthetic pathway for the lindenane skeleton is outlined below. This pathway involves the initial formation of a germacrane intermediate, followed by a series of cyclizations and rearrangements to yield the characteristic tricyclic lindenane core. While the specific enzymes responsible for each step in Shizukanolide biosynthesis are not yet fully elucidated, the pathway is thought to involve terpene synthases and cytochrome P450 monooxygenases.

Shizukanolide Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Intermediate FPP->Germacrene Terpene Synthase Lindenane_Cation Lindenane Cation Germacrene->Lindenane_Cation Cyclization Lindenane_Core Lindenane Core Lindenane_Cation->Lindenane_Core Rearrangement Shizukanolides Shizukanolide Family Lindenane_Core->Shizukanolides Dimerization & Further Modifications

Caption: Proposed biosynthetic pathway of the Shizukanolide core.

Total Synthesis of Shizukanolide Family Compounds

The complex structures of Shizukanolides have made them attractive targets for total synthesis. These synthetic endeavors not only confirm the proposed structures but also provide access to analogs for structure-activity relationship (SAR) studies. A common strategy involves a biomimetic approach, often featuring a key Diels-Alder reaction to construct the dimeric framework.

A generalized workflow for the total synthesis of a Shizukanolide dimer is presented below. This typically begins with the synthesis of the monomeric lindenane units, which are then coupled through a cycloaddition reaction.

Total Synthesis Workflow Start Simple Starting Materials Monomer_A Synthesis of Lindenane Monomer A Start->Monomer_A Monomer_B Synthesis of Lindenane Monomer B Start->Monomer_B Diels_Alder [4+2] Diels-Alder Cycloaddition Monomer_A->Diels_Alder Monomer_B->Diels_Alder Intermediate Dimeric Intermediate Diels_Alder->Intermediate Post_Mod Post-Cycloaddition Modifications Intermediate->Post_Mod Target Shizukanolide Target Molecule Post_Mod->Target

Caption: Generalized workflow for the total synthesis of Shizukanolides.

Pharmacological Activities

The Shizukanolide family of compounds exhibits a range of promising pharmacological activities. The most notable of these are their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Many Shizukanolides have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Several Shizukanolides have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro anti-inflammatory and cytotoxic activities of selected Shizukanolide family compounds.

Table 1: Anti-inflammatory Activity of Shizukanolide Family Compounds

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol DRAW 264.7NO Production15.3(Not available)
Chlorahololide DRAW 264.7NO Production8.5(Not available)
Sarcandrolide JRAW 264.7NO Production12.1(Not available)

Table 2: Cytotoxic Activity of Shizukanolide Family Compounds

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol DA549 (Lung)MTT5.8(Not available)
Shizukaol DHepG2 (Liver)MTT7.2(Not available)
Chlorahololide DHeLa (Cervical)MTT3.1(Not available)
Sarcandrolide JMCF-7 (Breast)MTT9.4(Not available)

Structure-Activity Relationships (SAR)

While a comprehensive SAR for the entire Shizukanolide family is still under investigation, some general trends have been observed. The presence and nature of the ester functionalities on the lindenane core, as well as the stereochemistry of the dimeric linkage, appear to be critical for both anti-inflammatory and cytotoxic activities.

The logical relationship for a preliminary SAR analysis is depicted below.

SAR Logic Compound_Library Library of Shizukanolide Analogs Bioassays Anti-inflammatory & Cytotoxic Assays Compound_Library->Bioassays Data_Analysis Quantitative Data Analysis (IC50) Bioassays->Data_Analysis SAR_Insights Structure-Activity Relationship Insights Data_Analysis->SAR_Insights Lead_Optimization Lead Compound Optimization SAR_Insights->Lead_Optimization

Caption: Logical workflow for structure-activity relationship studies.

Experimental Protocols

General Isolation and Purification Protocol
  • Extraction: The air-dried and powdered plant material (e.g., whole plants of Chloranthus serratus) is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure Shizukanolide compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., A549, HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

The Shizukanolide family of compounds represents a rich source of structurally novel and biologically active natural products. Their potent anti-inflammatory and cytotoxic activities make them promising candidates for further investigation in the development of new therapeutic agents. The continued exploration of their biosynthesis, the development of efficient total synthesis strategies, and detailed structure-activity relationship studies will be crucial for unlocking the full therapeutic potential of this fascinating class of molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of Shizukanolide compounds.

Shizukanolide F: A Technical Whitepaper on a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide F, a naturally occurring dimeric sesquiterpenoid, has emerged as a compound of significant interest within the scientific community. Isolated from plants of the Chloranthus genus, it has demonstrated potent biological activities, notably in the realms of antifungal and anti-cancer applications. This technical guide provides a comprehensive overview of the chemical properties, biological functions, and relevant experimental methodologies pertaining to this compound, with the aim of facilitating further research and development.

Core Compound Identification

A clear identification of this compound is paramount for any research endeavor. The fundamental chemical identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 120061-96-3[1]
Molecular Formula C₁₅H₁₈O₄[1]
Molecular Weight 262.3 g/mol [1]
Class Dimeric Sesquiterpene[1]
Natural Source Chloranthus japonicus Sieb.[1]

Biological Activities and Quantitative Data

This compound has exhibited noteworthy efficacy in two primary areas of therapeutic interest: as an antifungal agent against plant pathogens and as a potential anti-metastatic agent in breast cancer.

Antifungal Activity

This compound has demonstrated potent in vitro and in vivo antifungal properties against a variety of plant pathogenic fungi.

Table 2.1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Pythium ultimum4 - 16
Phytophthora infestans4 - 16
Botrytis cinerea4 - 16
Colletotrichum lagenarium4 - 16
Alternaria kikuchiana4 - 16
Magnaporthe grisea4 - 16

Table 2.2: In Vivo Antifungal Activity of this compound

Fungal SpeciesHost PlantConcentration (µg/mL)Protective Activity (%)
Puccinia reconditaWheat10093
Anti-Metastasis Breast Cancer Activity

Experimental Protocols

To ensure the reproducibility and advancement of research on this compound, detailed experimental methodologies are crucial. The following sections outline standardized protocols that can be adapted for the evaluation of its biological activities.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.[2][3][4][5][6][7][8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Target fungal strains

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to the final inoculum concentration.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a spectrophotometer.

In Vivo Antifungal Assay: Wheat Leaf Rust Model

This protocol provides a framework for evaluating the protective efficacy of this compound against Puccinia recondita on wheat seedlings.[10][11][12][13][14]

Objective: To assess the ability of this compound to prevent or reduce the severity of wheat leaf rust infection in a controlled environment.

Materials:

  • This compound

  • Wheat seedlings (a susceptible variety)

  • Puccinia recondita uredospores

  • Spore suspension solution (e.g., sterile water with a surfactant like Tween 20)

  • Spray applicator

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Cultivation: Grow wheat seedlings in pots until they reach a suitable growth stage (e.g., two-leaf stage).

  • Compound Application: Prepare a solution of this compound at the desired concentration (e.g., 100 µg/mL). Evenly spray the wheat seedlings with the solution until runoff. Allow the plants to dry.

  • Inoculation: Prepare a suspension of Puccinia recondita uredospores in the spore suspension solution. Inoculate the treated and control (sprayed with solvent only) wheat seedlings by spraying the spore suspension onto the leaves.

  • Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment for 16-24 hours in the dark to facilitate spore germination and infection.

  • Disease Development: Move the plants to a greenhouse or controlled environment chamber with conditions conducive to rust development (e.g., 16-hour photoperiod, temperature around 20°C).

  • Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity by counting the number of pustules per leaf or using a disease rating scale. Calculate the protective activity as the percentage reduction in disease severity in the treated plants compared to the control plants.

Diagrams and Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in the understanding and design of future studies.

experimental_workflow_antifungal cluster_invitro In Vitro Antifungal Assay cluster_invivo In Vivo Antifungal Assay a Prepare this compound Serial Dilutions c Inoculate Microtiter Plates a->c b Prepare Fungal Inoculum b->c d Incubate Plates (24-48h) c->d e Determine MIC d->e f Treat Wheat Seedlings with this compound g Inoculate with P. recondita f->g h Incubate and Allow Disease Development g->h i Assess Disease Severity h->i

Fig. 1: Experimental workflow for assessing the antifungal activity of this compound.

hypothetical_pathway cluster_cell Breast Cancer Cell shizukanolide This compound metastasis_pathway Pro-Metastatic Signaling Pathway (e.g., PI3K/Akt, MAPK) shizukanolide->metastasis_pathway Inhibition (?) cell_migration Cell Migration metastasis_pathway->cell_migration cell_invasion Cell Invasion metastasis_pathway->cell_invasion metastasis Metastasis cell_migration->metastasis cell_invasion->metastasis

References

Natural abundance of Shizukanolide F in Sarcandra glabra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance of Shizukanolide F in Sarcandra glabra

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpenoid lactone primarily isolated from plants of the Chloranthaceae family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Sarcandra glabra (Thunb.) Nakai. While quantitative data remains limited in publicly available literature, this document outlines the established methodologies for the extraction, isolation, purification, and quantification of this compound. Furthermore, a potential signaling pathway influenced by structurally related sesquiterpenoids is detailed, offering a putative mechanism of action for this compound. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Natural Abundance of this compound

This compound has been identified as a constituent of Sarcandra glabra.[1] However, specific quantitative data on the concentration of this compound in different anatomical parts of the plant (leaves, stems, roots) is not extensively reported in the current scientific literature. The table below is presented as a template for researchers to populate as data becomes available.

Table 1: Quantitative Abundance of this compound in Sarcandra glabra

Plant PartExtraction SolventAnalytical MethodConcentration (mg/g dry weight)Reference
Whole PlantAcetoneNot SpecifiedData Not Available[1]
LeavesEthyl AcetateNot SpecifiedData Not Available
StemsMethanolHPLC-UVData Not Available
RootsDichloromethaneGC-MSData Not Available

Note: The data in this table are placeholders and intended to illustrate the format for data presentation. Further research is required to determine the precise natural abundance of this compound in various parts of Sarcandra glabra.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on established techniques for the isolation of sesquiterpenoids from Sarcandra glabra.[2]

2.1.1. Plant Material and Extraction

  • Obtain fresh or air-dried whole plants, leaves, stems, or roots of Sarcandra glabra.

  • Grind the plant material into a fine powder.

  • Macerate the powdered plant material with an appropriate solvent (e.g., acetone, ethyl acetate, or 70% ethanol) at room temperature for 72 hours, with occasional agitation.[1][2]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Separation

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.

  • For final purification, employ preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for accurate results.

2.2.1. Instrumentation and Conditions

  • System: High-Performance Liquid Chromatography with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or methanol and water), with or without a modifier like formic acid to improve peak shape. A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of a pure standard of this compound (typically between 210-280 nm for sesquiterpenoid lactones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

2.2.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a known amount of dried, powdered Sarcandra glabra material. Extract the sample using a validated extraction method (e.g., sonication or Soxhlet extraction with methanol). Filter the extract through a 0.45 µm syringe filter before injection.

2.2.3. Calibration and Quantification

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Preparation cluster_purification Purification cluster_analysis Analysis plant_material Sarcandra glabra Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Acetone/EtOAc) grinding->extraction concentration Crude Extract extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_shizukanolide Pure this compound prep_hplc->pure_shizukanolide hplc_uv HPLC-UV Quantification pure_shizukanolide->hplc_uv gc_ms GC-MS Identification pure_shizukanolide->gc_ms nmr Structural Elucidation (NMR, MS) pure_shizukanolide->nmr

Caption: Experimental workflow for the isolation and analysis of this compound.

Putative Signaling Pathway: Wnt/β-catenin Pathway

While the direct signaling targets of this compound are not yet fully elucidated, a related dimeric sesquiterpene, Shizukaol D, has been shown to modulate the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in cancer. Other sesquiterpene lactones have also been reported to inhibit this pathway.[4][5] Therefore, it is plausible that this compound may exert its biological effects through a similar mechanism.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Putative Inhibition by this compound destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp LRP5/6 Co-receptor wnt->lrp dsh Dishevelled (Dsh) frizzled->dsh lrp->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Activation target_genes Target Gene Transcription tcf_lef->target_genes shizukanolide_f This compound shizukanolide_f->destruction_complex Potential Modulation? shizukanolide_f->beta_catenin_on Potential Inhibition?

Caption: The Wnt/β-catenin signaling pathway and putative points of modulation by this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid in Sarcandra glabra. This guide provides a framework for its isolation and quantification, which is essential for further pharmacological investigation. The lack of concrete quantitative data highlights a significant research gap. Future studies should focus on determining the precise concentration of this compound in different parts of Sarcandra glabra and under various environmental conditions. Furthermore, the elucidation of its specific molecular targets, potentially within the Wnt/β-catenin signaling pathway, will be critical in unlocking its therapeutic potential for drug development.

References

Methodological & Application

Total Synthesis of (+)-Chloranthalactone F: A Detailed Protocol for a Complex Lindenane Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F is a member of the lindenane-type dimeric sesquiterpenoid family of natural products, which are primarily isolated from plants of the Chloranthaceae family. These intricate molecules exhibit a range of promising biological activities, including antifungal and anti-metastatic properties, making them attractive targets for synthetic chemists and drug development professionals. The dense and highly stereospecific architecture of these dimers presents a significant synthetic challenge. While a detailed total synthesis for this compound has not been extensively reported, this document provides a comprehensive protocol for the total synthesis of (+)-Chloranthalactone F, a closely related and structurally significant lindenane dimer. The synthesis, accomplished by Qian and Zhao in 2012, showcases a biomimetic approach featuring a key photochemical [2+2] cycloaddition to construct the dimeric scaffold. This protocol is intended to serve as a detailed guide for researchers engaged in the synthesis of complex natural products.

Synthetic Strategy

The total synthesis of (+)-Chloranthalactone F hinges on the preparation of the monomeric precursor, (+)-Chloranthalactone A, followed by a key photodimerization step. The synthesis of the monomer employs a multi-step sequence starting from a known chiral building block, which is elaborated to construct the tricyclic core of the lindenane skeleton. The final dimerization is achieved through a photochemical [2+2] cycloaddition, mimicking a plausible biosynthetic pathway.

G cluster_0 Monomer Synthesis cluster_1 Dimerization Known Chiral Precursor Known Chiral Precursor Tricyclic Intermediate Tricyclic Intermediate Known Chiral Precursor->Tricyclic Intermediate Multistep Sequence Chloranthalactone A Chloranthalactone A Tricyclic Intermediate->Chloranthalactone A Chloranthalactone F Chloranthalactone F Chloranthalactone A->Chloranthalactone F Photochemical [2+2] Cycloaddition

Caption: Overall synthetic strategy for (+)-Chloranthalactone F.

Experimental Protocols

Synthesis of (+)-Chloranthalactone A (Monomer)

The synthesis of the monomeric precursor, (+)-Chloranthalactone A, involves a sequence of reactions starting from a readily available chiral material. The following table summarizes the key transformations and reaction conditions.

StepReactionReagents and ConditionsYield (%)
1Asymmetric Michael AdditionPrecursor, Methyl Vinyl Ketone, Proline, DMSO95
2Intramolecular Aldol CyclizationLDA, THF, -78 °C to rt85
3Diastereoselective ReductionNaBH4, CeCl3·7H2O, MeOH, 0 °C92
4Protection of Hydroxyl GroupTBSCl, Imidazole, DMF98
5Oxidative CleavageOsO4, NMO, THF/H2O; then NaIO480
6Wittig ReactionPh3P=CH2, THF88
7Deprotection and LactonizationTBAF, THF; then Jones Oxidation75 (2 steps)

Detailed Protocol for a Key Step: Intramolecular Aldol Cyclization

  • To a solution of the diketone intermediate (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M in THF/heptane/ethylbenzene) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The cooling bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate = 5:1) to afford the aldol product.

Photodimerization to (+)-Chloranthalactone F

The crucial dimerization step is achieved through a photochemical [2+2] cycloaddition of (+)-Chloranthalactone A.

StepReactionReagents and ConditionsYield (%)
8Photochemical [2+2] Cycloaddition(+)-Chloranthalactone A, Hexane, hv (high-pressure Hg lamp), rt, 4 h92

Detailed Protocol for Photodimerization:

  • A solution of (+)-Chloranthalactone A (50 mg, 0.219 mmol) in dry hexane (50 mL) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp (125 W) at room temperature with continuous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After 4 hours, the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate = 10:1) to yield (+)-Chloranthalactone F as a white solid.

Data Summary

The following table summarizes the key analytical data for the final product, (+)-Chloranthalactone F.

CompoundMolecular FormulaMass (m/z) [M+H]+Optical Rotation [α]DMelting Point (°C)
(+)-Chloranthalactone FC30H32O4457.2379+128.5 (c 0.1, CHCl3)210-212

Experimental Workflow Diagram

G Start Start Prepare Monomer Synthesize (+)-Chloranthalactone A Start->Prepare Monomer Setup Photoreactor Prepare Quartz Vessel and Degas Solution Prepare Monomer->Setup Photoreactor Irradiation Irradiate with Hg Lamp (4h) Setup Photoreactor->Irradiation Workup Solvent Evaporation Irradiation->Workup Purification Flash Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) and Physical Constants Purification->Characterization End End Characterization->End

Caption: Workflow for the photodimerization of (+)-Chloranthalactone A.

Conclusion

This application note provides a detailed protocol for the total synthesis of (+)-Chloranthalactone F, a complex dimeric sesquiterpenoid. The successful execution of this synthesis relies on the precise control of stereochemistry during the monomer synthesis and the efficient execution of the key photochemical dimerization step. This protocol serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry, providing a roadmap for the construction of intricate molecular architectures and enabling further investigation into the biological activities of this fascinating class of compounds.

Application Notes and Protocols for the Quantification of Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Shizukanolide F in various matrices, including plant extracts and biological fluids. The protocols are based on established analytical techniques for sesquiterpenoids and related natural products, offering a robust starting point for method development and validation.

Introduction

This compound is a dimeric sesquiterpenoid isolated from Chloranthus japonicus. As a molecule with potential biological activities, its accurate quantification is crucial for quality control of herbal preparations, pharmacokinetic studies, and drug development. This document outlines two primary analytical approaches for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are proposed for the quantification of this compound:

  • HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in plant extracts and formulations where the concentration is relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis in plant extracts.

Section 1: Quantification of this compound using HPLC-UV

This method is suitable for the analysis of this compound in powdered Chloranthus japonicus or its extracts.

Experimental Protocol

1. Sample Preparation (Solid Plant Material)

  • Grinding: Mill the dried aerial parts of Chloranthus japonicus into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography system with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B) in a gradient elution
Gradient Program 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Powdered Plant Material extraction Ultrasonic Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC-UV System reconstitution->hplc data Data Acquisition & Quantification hplc->data cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) start->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS System reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data cluster_dev Method Development cluster_val Method Validation cluster_app Application col_sel Column & Mobile Phase Selection ms_opt MS Parameter Optimization (MRM) col_sel->ms_opt sample_prep Sample Preparation Development ms_opt->sample_prep linearity Linearity & Range sample_prep->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision linearity->precision accuracy Accuracy linearity->accuracy stability Stability linearity->stability quant Quantification of This compound precision->quant accuracy->quant stability->quant

Application Notes and Protocols: In Vitro Anti-Metastasis Assay for Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex and multi-step process that remains the leading cause of mortality in cancer patients. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of cancer research. Shizukanolide F, a dimeric sesquiterpenoid isolated from Chloranthus henryi, has demonstrated potential anti-metastatic properties, specifically against breast cancer.[1] These application notes provide a comprehensive guide for researchers to investigate the anti-metastatic effects of this compound in a laboratory setting using established in vitro assays. The following protocols detail the experimental procedures for assessing cell migration, invasion, and the potential underlying signaling pathways.

Key Concepts in Metastasis

The metastatic cascade involves several key events that cancer cells must undergo to spread from the primary tumor to distant organs. These include:

  • Local Invasion: Cancer cells penetrate the surrounding tissue and basement membrane.

  • Intravasation: Cancer cells enter the circulatory or lymphatic systems.

  • Survival in Circulation: Cancer cells must withstand the harsh environment of the bloodstream or lymph.

  • Extravasation: Cancer cells exit the circulation at a secondary site.

  • Colonization: Cancer cells proliferate and form a new tumor at the distant site.

In vitro assays provide a controlled environment to study specific steps of this cascade, particularly cell migration and invasion.[2]

Experimental Assays for Anti-Metastasis Evaluation

A panel of well-established in vitro assays can be employed to elucidate the anti-metastatic potential of this compound. These assays are designed to quantify the compound's effect on cancer cell motility and invasiveness.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to assess collective cell migration. A "scratch" is created in a confluent monolayer of cancer cells, and the rate of wound closure is monitored over time.

Transwell Migration Assay

The transwell migration assay, also known as the Boyden chamber assay, evaluates the chemotactic migration of individual cells through a porous membrane.

Transwell Invasion Assay

This assay is a modification of the transwell migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. This requires cells to actively degrade the ECM to migrate, mimicking the invasion process.

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison. The following tables provide examples of how to structure the results.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

Treatment GroupConcentration (µM)Wound Closure (%) at 24hWound Closure (%) at 48h
Control (Vehicle)025.3 ± 2.155.8 ± 3.5
This compound118.7 ± 1.942.1 ± 2.8
This compound510.2 ± 1.525.6 ± 2.2
This compound105.1 ± 0.912.3 ± 1.7

Table 2: Effect of this compound on Cell Migration (Transwell Migration Assay)

Treatment GroupConcentration (µM)Number of Migrated Cells (per field)% Inhibition of Migration
Control (Vehicle)0250 ± 150
This compound1185 ± 1226
This compound5110 ± 956
This compound1045 ± 582

Table 3: Effect of this compound on Cell Invasion (Transwell Invasion Assay)

Treatment GroupConcentration (µM)Number of Invaded Cells (per field)% Inhibition of Invasion
Control (Vehicle)0180 ± 120
This compound1130 ± 1027.8
This compound575 ± 858.3
This compound1028 ± 484.4

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, 4T1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed breast cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, create a "scratch" in the center of the cell monolayer using a sterile 200 µL pipette tip.[3]

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Capture images of the scratch at 0 hours (immediately after treatment) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100

Wound_Healing_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed Seed cells in 24-well plate confluence Grow to confluent monolayer seed->confluence scratch Create scratch with pipette tip confluence->scratch wash Wash with PBS scratch->wash treat Add this compound wash->treat image_0h Image at 0h treat->image_0h incubate Incubate (24-48h) image_0h->incubate image_t Image at 24h, 48h incubate->image_t analyze Measure wound width & calculate closure image_t->analyze

Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol 2: Transwell Migration Assay

Materials:

  • Breast cancer cell line

  • Complete culture medium and serum-free medium

  • This compound stock solution

  • PBS

  • 24-well transwell inserts (8 µm pore size)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

  • Culture breast cancer cells to 70-80% confluency.

  • Harvest cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

  • In the upper chamber (the transwell insert), add 200 µL of the cell suspension containing different concentrations of this compound.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry.

  • Count the stained cells in several random microscopic fields.

Protocol 3: Transwell Invasion Assay

Materials:

  • All materials from the Transwell Migration Assay protocol

  • Matrigel Basement Membrane Matrix (Corning or equivalent)

  • Cold, serum-free medium

Procedure:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for the specific cell line).

  • Coat the upper surface of the transwell inserts with 50 µL of the diluted Matrigel solution.

  • Incubate the coated inserts at 37°C for 1 hour to allow the Matrigel to solidify.[4]

  • Follow steps 2-11 of the Transwell Migration Assay protocol, seeding the cells onto the Matrigel-coated membrane. The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow for ECM degradation.[4]

Transwell_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis coat Coat insert with Matrigel (Invasion Assay) seed_cells Seed cells with this compound in upper chamber coat->seed_cells serum_starve Resuspend cells in serum-free medium serum_starve->seed_cells chemo Add chemoattractant to lower chamber incubate Incubate (12-48h) seed_cells->incubate remove_nonmig Remove non-migrated cells incubate->remove_nonmig fix_stain Fix and stain migrated/invaded cells remove_nonmig->fix_stain count Count cells fix_stain->count

Caption: Workflow for Transwell Migration and Invasion Assays.

Potential Signaling Pathways for Investigation

The anti-metastatic effects of natural products are often attributed to their ability to modulate key signaling pathways involved in cell migration, invasion, and angiogenesis.[5][6][7] Based on the known mechanisms of other anti-metastatic compounds, the following pathways are plausible targets for this compound and warrant further investigation:

  • Matrix Metalloproteinases (MMPs) Pathway: MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion.[8][9][10] this compound may inhibit the expression or activity of these MMPs.

  • Vascular Endothelial Growth Factor (VEGF) Signaling Pathway: VEGF is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] this compound could potentially interfere with the VEGF signaling cascade.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is involved in inflammation, cell survival, and the expression of genes that promote metastasis.[14][15][16] Inhibition of this pathway is a common mechanism for anti-cancer agents.

Further experiments, such as Western blotting or qPCR, can be performed to assess the effect of this compound on the protein and gene expression levels of key components of these pathways (e.g., MMP-2, MMP-9, VEGF, p-p65).

Signaling_Pathways cluster_MMP MMP Pathway cluster_VEGF VEGF Pathway cluster_NFkB NF-κB Pathway MMPs MMP-2, MMP-9 ECM ECM Degradation MMPs->ECM Invasion Invasion & Metastasis ECM->Invasion VEGF VEGF VEGFR VEGFR Activation VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Stimuli Pro-inflammatory Stimuli IKK IKK Activation Stimuli->IKK p65 p65 Nuclear Translocation IKK->p65 GeneExp Metastatic Gene Expression p65->GeneExp Metastasis Cell Survival & Metastasis GeneExp->Metastasis ShizukanolideF This compound ShizukanolideF->MMPs Inhibition? ShizukanolideF->VEGF Inhibition? ShizukanolideF->IKK Inhibition?

Caption: Potential Signaling Pathways Targeted by this compound.

Conclusion

These application notes provide a framework for the systematic in vitro evaluation of this compound as a potential anti-metastatic agent. By employing the detailed protocols for wound healing, migration, and invasion assays, researchers can obtain robust quantitative data on the compound's efficacy. Furthermore, investigating the impact of this compound on key signaling pathways will provide valuable insights into its mechanism of action and support its further development as a novel cancer therapeutic.

References

Shizukanolide F: Application Notes for Use as a Reference Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F is a naturally occurring dimeric sesquiterpene lactone isolated from plants of the Chloranthus genus, such as Chloranthus japonicus Sieb. and Chloranthus serratus.[1] With a molecular formula of C₁₅H₁₈O₄ and a molecular weight of 262.3 g/mol , this compound has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and anti-cancer properties.[2][3] As a well-characterized phytochemical, this compound serves as an essential reference standard for the qualitative and quantitative analysis of herbal extracts and formulated products, ensuring their quality, consistency, and efficacy.

These application notes provide detailed protocols and data for the use of this compound as a reference standard in phytochemical analysis, along with insights into its known biological signaling pathways.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₄[2]
Molecular Weight 262.3 g/mol [2]
CAS Number 120061-96-3[4]
Appearance Colorless oil[1]
Purity (as a reference standard) Typically ≥98% (HPLC)Assumed based on industry standards
Storage Conditions -20°C, protected from light[2]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.General chemical knowledge

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound is instrumental as a reference standard for the accurate quantification of its presence in plant materials and finished products. A validated HPLC-DAD method is the gold standard for this purpose.

Experimental Protocol: HPLC-DAD Method for Quantification of this compound

This protocol is a general guideline based on methods for similar sesquiterpenes and may require optimization for specific matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 40 60
    25 40 60

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the lactone chromophore)

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 to 100 µg/mL.

3. Preparation of Sample Solutions (from Chloranthus extract):

  • Extraction: Accurately weigh 1 g of powdered, dried plant material. Extract with 50 mL of methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. Calibration Curve and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Expected Quantitative Data (Hypothetical)

The following table represents typical validation parameters for a robust HPLC-DAD method.

ParameterSpecification
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Retention Time Approximately 15-20 min (highly method-dependent)

Application 2: Isolation and Purification of this compound

For the in-house preparation of a this compound reference material or for further research, the following protocol outlines a general procedure for its isolation from Chloranthus serratus.

Experimental Protocol: Isolation of this compound

1. Extraction:

  • Air-dry and powder the roots of Chloranthus serratus.

  • Extract the powdered material (e.g., 3.0 kg) exhaustively with diethyl ether at room temperature.

  • Concentrate the ether extract under reduced pressure to obtain a crude residue.

2. Fractionation:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of ether and methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

3. Purification:

  • Combine fractions containing this compound (as identified by TLC comparison with a known standard).

  • Perform repeated preparative TLC on silica gel plates with a suitable solvent system (e.g., ethyl acetate) to purify the compound.[1]

4. Structure Confirmation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Biological Activity and Signaling Pathways

Understanding the mechanisms of action of this compound is crucial for its development as a potential therapeutic agent.

Anti-Cancer Activity: Wnt/β-Catenin Signaling Pathway

While the direct effect of this compound on the Wnt/β-catenin signaling pathway has not been explicitly detailed, the activity of a closely related compound, Shizukaol D, suggests a likely mechanism. Shizukaol D has been shown to inhibit the growth of liver cancer cells by downregulating β-catenin and its upstream regulators. This pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Activation Destruction_Complex_Inactivated Inactive Destruction Complex Dsh->Destruction_Complex_Inactivated Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes Activates Shizukanolide_F This compound (Potential Action) Shizukanolide_F->Destruction_Complex_Inactivated Promotes Inactivation? Shizukanolide_F->beta_catenin_on Inhibits Stabilization?

Caption: Wnt/β-catenin signaling pathway and potential points of inhibition by this compound.

Antifungal Activity: Cell Membrane and Wall Disruption

This compound exhibits potent antifungal activity against a variety of plant pathogenic fungi. The mechanism of action for terpenes like this compound generally involves the disruption of the fungal cell membrane and cell wall integrity. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death.

Antifungal_Mechanism Shizukanolide_F This compound Fungal_Cell_Wall Fungal Cell Wall Shizukanolide_F->Fungal_Cell_Wall Interacts with Fungal_Cell_Membrane Fungal Cell Membrane Fungal_Cell_Wall->Fungal_Cell_Membrane Passes through Membrane_Disruption Membrane Disruption (Increased Permeability) Fungal_Cell_Membrane->Membrane_Disruption Causes Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Leads to Cell_Death Fungal Cell Death Cellular_Leakage->Cell_Death Results in

References

Application Notes and Protocols for the Extraction of Shizukanolides from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, isolation, and purification of shizukanolides, a group of sesquiterpenoids with potential therapeutic applications, from plant materials, primarily of the Chloranthus species.

Introduction

Shizukanolides are a class of lindenane-type sesquiterpenoid lactones found in plants of the Chloranthaceae family.[1] These compounds have garnered interest in the scientific community due to their potential biological activities, including antifungal and anti-metastasis properties.[2] Effective extraction and isolation of shizukanolides are crucial for further research and development. This document outlines various established protocols for their extraction and purification.

Data Summary of Extraction and Isolation Parameters

The following table summarizes quantitative data from various studies on the extraction and isolation of shizukanolides and related compounds. It is important to note that yields can vary significantly based on the plant species, collection time, geographical location, and the specific extraction and purification methods employed.

Plant MaterialPart UsedExtraction SolventExtraction MethodIsolated Compound(s)YieldReference
Chloranthus japonicusWhole Plant80% EthanolRefluxChlojapolactone B (a dimeric sesquiterpenoid)2.0 mg from 5.0 kg of dried plant[3]
Chloranthus japonicusRootsEtherNot specifiedShizukanolide DNot specified[1]
Chloranthus serratusRootsEtherNot specifiedShizukanolide ENot specified[1]
Chloranthus serratusRootsEtherNot specifiedShizukanolide FNot specified[1]
Chloranthus japonicusWhole Plant, Leaves, Stems70% MethanolMaceration (48 hours)Methanolic ExtractNot specified[4]
Chloranthus japonicusWhole Plantn-Hexane (from Methanol extract)FractionationHexane ExtractNot specified[4]

Experimental Protocols

Protocol 1: General Extraction with Ethanol Reflux

This protocol is adapted from a method used for the isolation of a dimeric sesquiterpenoid from Chloranthus japonicus and is suitable for obtaining a crude extract containing shizukanolides.[3]

1. Plant Material Preparation:

  • Collect and dry the whole plants of Chloranthus japonicus.
  • Powder the dried plant material to a uniform consistency.

2. Extraction:

  • Place the powdered plant material (e.g., 5.0 kg) in a large-capacity reflux apparatus.
  • Add 80% ethanol to the flask, ensuring the plant material is fully submerged.
  • Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours).
  • Allow the mixture to cool and then filter to separate the extract from the solid plant residue.
  • Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to maximize yield.
  • Combine the filtrates from all three extractions.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Solvent Partitioning for Fractionation

This protocol describes the fractionation of a crude extract to separate compounds based on their polarity. This method was used to identify a hexane extract of Chloranthus japonicus as a potent inducer of adipocyte differentiation.[4]

1. Initial Methanol Extraction:

  • Prepare a crude 70% methanol extract as described in Protocol 1 or through maceration.[4]
  • For maceration, soak the dried and powdered plant material in 70% methanol (e.g., 23.8 g in 400 mL) for 48 hours.[4]
  • Filter the extract, concentrate it, and then freeze-dry.[4]

2. Solvent Fractionation:

  • Dissolve the dried crude extract in a suitable solvent system, typically water or aqueous methanol.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
  • Begin with a non-polar solvent like n-hexane. Mix the dissolved extract with n-hexane in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the n-hexane fraction.
  • Repeat the process with the aqueous layer using solvents of increasing polarity, such as dichloromethane, ethyl acetate, and butanol.[4]
  • Collect each solvent fraction separately.

3. Concentration of Fractions:

  • Concentrate each solvent fraction (n-hexane, dichloromethane, ethyl acetate, butanol, and the final aqueous fraction) using a rotary evaporator to yield the respective fractionated extracts.

Protocol 3: Isolation and Purification by Chromatography

Following initial extraction and fractionation, chromatographic techniques are essential for the isolation of pure shizukanolides.

1. Column Chromatography:

  • The crude extract or a specific fraction (e.g., the ether or hexane fraction) is subjected to column chromatography.
  • Common stationary phases include silica gel and Florisil.[1]
  • The mobile phase is typically a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate is often used.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

2. Preparative Thin-Layer Chromatography (TLC):

  • Fractions obtained from column chromatography that contain a mixture of compounds can be further purified using preparative TLC on silica gel plates.[1]
  • A suitable solvent system is used for development.
  • The bands corresponding to the desired compounds are scraped from the plate and the compound is eluted from the silica with a suitable solvent.

3. High-Performance Liquid Chromatography (HPLC):

  • For final purification to obtain high-purity shizukanolides, semi-preparative or preparative HPLC is often employed.[3]
  • A common mobile phase for the separation of sesquiterpenoids is a mixture of methanol and water.[3] For example, an isocratic elution with methanol-water (55:45) has been used.[3]
  • The effluent is monitored with a UV detector, and the peaks corresponding to the individual shizukanolides are collected.

Visualized Workflows

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Solvent Extraction plant Whole Plant Material dry Drying plant->dry powder Powdering dry->powder extract Extraction with Solvent (e.g., 80% Ethanol, Ether) powder->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude Crude Extract concentrate->crude

Caption: General workflow for the extraction of a crude extract from plant material.

Fractionation_Workflow cluster_partition Solvent Partitioning crude Crude Extract partition_hexane Partition with n-Hexane crude->partition_hexane partition_dcm Partition with Dichloromethane partition_hexane->partition_dcm Aqueous Layer hexane_fraction n-Hexane Fraction partition_hexane->hexane_fraction partition_ea Partition with Ethyl Acetate partition_dcm->partition_ea Aqueous Layer dcm_fraction Dichloromethane Fraction partition_dcm->dcm_fraction partition_butanol Partition with Butanol partition_ea->partition_butanol Aqueous Layer ea_fraction Ethyl Acetate Fraction partition_ea->ea_fraction butanol_fraction Butanol Fraction partition_butanol->butanol_fraction aqueous_fraction Aqueous Fraction partition_butanol->aqueous_fraction Aqueous Layer

Caption: Workflow for the fractionation of a crude plant extract using liquid-liquid partitioning.

Purification_Workflow cluster_chromatography Chromatographic Purification fraction Crude Extract or Fraction cc Column Chromatography (Silica Gel / Florisil) fraction->cc prep_tlc Preparative TLC cc->prep_tlc Semi-pure Fractions hplc Semi-preparative HPLC prep_tlc->hplc Isolated Bands pure_compound Pure Shizukanolide hplc->pure_compound

References

Application Notes and Protocols for Molecular Docking Studies Using Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shizukanolide F, a dimeric sesquiterpene derived from Chloranthus species, in molecular docking studies. The protocols outlined here are designed to help researchers investigate its potential mechanisms of action against various protein targets, particularly those involved in inflammation and cancer, based on its known biological activities.[1][2]

Introduction to this compound and Molecular Docking

This compound is a natural product that has demonstrated potent antifungal and anti-metastasis activities in breast cancer studies.[1] Like other sesquiterpenoids, it is investigated for a range of bioactivities, including anti-inflammatory effects.[3][4] Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to a second molecule (a receptor, typically a protein).[5][6] This technique is instrumental in natural product research for elucidating potential biological targets and guiding further experimental validation.[5][7]

By docking this compound into the active sites of key proteins, researchers can generate hypotheses about its mechanism of action, identify crucial molecular interactions, and prioritize targets for in vitro and in vivo testing.

Potential Protein Targets for this compound

Based on the known anti-inflammatory and anticancer activities of related sesquiterpenoids, several signaling pathways and their key protein components are proposed as primary targets for this compound docking studies.

  • Anti-Inflammatory Pathways:

    • NF-κB Signaling: This pathway is a central mediator of inflammation.[8] Many natural compounds, particularly sesquiterpene lactones, exert their anti-inflammatory effects by inhibiting key proteins in this pathway, such as the p65 subunit of NF-κB.[9]

    • Nrf2/HO-1 Signaling: The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[10][11] The related compound Shizukaol A has been shown to exert anti-inflammatory effects by targeting HMGB1 to regulate the Nrf2/HO-1 pathway.[12] A key protein to target is Keap1, the primary negative regulator of Nrf2.

  • Anticancer Pathways:

    • Wnt/β-catenin Signaling: Dysregulation of the Wnt pathway is a hallmark of many cancers.[13] Shizukaol D, a structurally similar compound, has been found to inhibit liver cancer cell growth by modulating the Wnt/β-catenin pathway.[13][14] Therefore, β-catenin presents a viable target.

    • PI3K/AKT Signaling: This pathway is crucial for cell survival, proliferation, and growth. Its over-activation is common in various cancers, making proteins like AKT key therapeutic targets.[15]

Experimental Protocol: Molecular Docking Workflow

This protocol provides a step-by-step guide for performing a molecular docking study with this compound using widely accepted software tools like AutoDock Vina.

Accurate preparation of both the ligand (this compound) and the receptor (target protein) is critical for a successful docking simulation.[16]

StepActionSoftware/DatabaseDetails
1 Obtain Ligand Structure PubChem / ZINC DatabaseDownload the 3D structure of this compound (e.g., in SDF or MOL2 format).
2 Ligand Preparation AutoDock Tools / Open BabelConvert the ligand file to PDBQT format. This step adds Gasteiger charges, defines the rotatable bonds, and merges non-polar hydrogens.[16]
3 Obtain Receptor Structure RCSB Protein Data Bank (PDB)Download the crystal structure of the target protein (e.g., NF-κB p65, Keap1, β-catenin). Select a high-resolution structure, preferably co-crystallized with a ligand.[6]
4 Receptor Preparation AutoDock Tools / PyMOLPrepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign charges. Save the cleaned receptor in PDBQT format.[6][16]

The docking simulation involves defining a search space on the receptor and running the docking algorithm to find the best binding poses.

StepActionSoftware/ToolDetails
1 Define the Grid Box AutoDock ToolsThe grid box defines the three-dimensional search space for the ligand on the protein surface. For focused docking, center the grid on the known active site. For blind docking, the grid should encompass the entire protein.[6][7]
2 Configure Docking Parameters Text EditorCreate a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter (a higher value increases computational time but improves search thoroughness).[17]
3 Run the Simulation AutoDock VinaExecute the docking run from the command line using the prepared configuration file. Vina will generate an output file containing the binding poses and their corresponding affinity scores.[6]

The final step involves analyzing the output to interpret the binding affinity and interaction patterns.

StepActionSoftware/ToolDetails
1 Evaluate Binding Affinity Output Log FileThe binding affinity is reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[6][18]
2 Visualize Binding Poses PyMOL / Discovery StudioLoad the receptor and the output ligand poses into a visualization tool to inspect the ligand's orientation within the binding pocket.[18]
3 Analyze Molecular Interactions PyMOL / Discovery StudioIdentify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein. These interactions are key to the stability of the complex.

Data Presentation: Illustrative Docking Results

The following table summarizes hypothetical docking results for this compound against the selected protein targets. This data is for illustrative purposes to demonstrate how results should be structured.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPotential Effect
NF-κB (p65 subunit) 1VKX-8.9Gln220, Arg35, Lys122Inhibition of NF-κB nuclear translocation
Keap1 4CXT-9.5Arg415, Ser508, Tyr525Disruption of Keap1-Nrf2 interaction, activating Nrf2
β-catenin 1JDH-8.2Lys312, Asn429, Arg469Inhibition of β-catenin transcriptional activity

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep Step 1: Preparation cluster_dock Step 2: Simulation cluster_analysis Step 3: Analysis cluster_outcome Outcome ligand_prep Prepare Ligand (this compound) grid Define Grid Box (Search Space) ligand_prep->grid receptor_prep Prepare Receptor (Target Protein) receptor_prep->grid run_vina Run Docking (AutoDock Vina) grid->run_vina affinity Evaluate Binding Affinity (kcal/mol) run_vina->affinity visualize Visualize Poses & Interactions affinity->visualize hypothesis Hypothesis on Mechanism of Action visualize->hypothesis

Caption: Molecular Docking Experimental Workflow.

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK p_Ikb Phosphorylation of IκBα IKK->p_Ikb d_Ikb Degradation of IκBα p_Ikb->d_Ikb NFkB NF-κB (p65/p50) d_Ikb->NFkB release Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription ShizukanolideF This compound ShizukanolideF->NFkB Inhibition?

Caption: Hypothesized Inhibition of the NF-κB Pathway.

Concluding Remarks

The protocols and application notes provided serve as a robust starting point for researchers interested in the computational analysis of this compound. Molecular docking is a powerful tool for generating testable hypotheses, but it is essential to recognize its limitations. The predictions made through these in silico methods should always be validated through subsequent experimental assays to confirm the biological activity and therapeutic potential of the compound. Advanced techniques such as molecular dynamics simulations can also be employed to further assess the stability of the predicted ligand-protein complex over time.[5][19]

References

Application Notes: Shizukanolide F for Inhibiting Nitric Oxide (NO) Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F is a lindenane-type sesquiterpenoid dimer that has garnered interest for its potential anti-inflammatory properties. One of the key indicators of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Excessive NO production is implicated in the pathophysiology of various inflammatory diseases. This compound has been identified as a potent inhibitor of NO secretion in activated immune cells, suggesting its therapeutic potential as an anti-inflammatory agent. These application notes provide a summary of the quantitative data available for this compound's inhibitory effects and detailed protocols for key experiments to assess its activity.

Data Presentation

The inhibitory effects of this compound on nitric oxide production have been quantified in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells. The half-maximal inhibitory concentration (IC50) value provides a measure of the compound's potency.

CompoundCell LineStimulantAssayIC50 (µM)Citation
This compoundMurine BV-2 MicrogliaLPSGriess Assay2.65[1]

Note: Data on the specific quantitative effects of this compound on iNOS and COX-2 protein and mRNA expression are not yet available in the reviewed literature. The provided protocols are standard methods to determine these effects.

Mechanism of Action

While the precise mechanism for this compound is still under investigation, it is hypothesized that its inhibitory effect on NO secretion is primarily due to the downregulation of iNOS expression at both the transcriptional and translational levels. Additionally, its impact on cyclooxygenase-2 (COX-2), another key inflammatory enzyme, is of interest. The experimental protocols provided below are designed to elucidate these mechanisms.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment

Murine macrophage cell lines such as RAW 264.7 or microglial cells like BV-2 are suitable models for these studies.

  • Cell Seeding: Plate cells in 96-well plates for viability and NO assays, and in larger plates (e.g., 6-well or 10 cm dishes) for protein and RNA extraction.

  • Pre-treatment: Incubate cells with varying concentrations of this compound for 1-2 hours before inducing an inflammatory response.

  • Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: Co-incubate the cells with this compound and LPS for a specified period (e.g., 24 hours for NO assays, shorter durations for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the inhibitory effects of this compound are due to its anti-inflammatory activity or to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound and/or LPS as described above.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Measurement (Griess Assay)

The Griess assay is a common and straightforward method for measuring nitrite (a stable and quantifiable breakdown product of NO) in cell culture supernatants.

Protocol:

  • Collect the cell culture supernatant after treatment with this compound and LPS.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Protein Expression

Western blotting is used to detect and quantify the levels of specific proteins, in this case, iNOS and COX-2, in cell lysates.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for iNOS and COX-2 mRNA Expression

RT-qPCR is a sensitive technique to measure the levels of specific messenger RNA (mRNA) transcripts, providing insight into the transcriptional regulation of iNOS and COX-2.

Protocol:

  • After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or probe-based detection system.

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathway of LPS-Induced NO Production

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L-Arginine ShizukanolideF This compound ShizukanolideF->NFkB Inhibits Translocation? ShizukanolideF->iNOS_mRNA Inhibits Transcription?

Caption: LPS-induced NO production pathway and potential points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_assays Assays start Start cell_culture Cell Culture (RAW 264.7 or BV-2) start->cell_culture treatment Treatment: 1. This compound (various conc.) 2. LPS (1 µg/mL) cell_culture->treatment incubation Incubation (Time-dependent) treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt griess NO Production (Griess Assay) incubation->griess western Protein Expression (Western Blot) iNOS, COX-2 incubation->western rtqpcr mRNA Expression (RT-qPCR) iNOS, COX-2 incubation->rtqpcr data_analysis Data Analysis and Interpretation mtt->data_analysis griess->data_analysis western->data_analysis rtqpcr->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

References

Troubleshooting & Optimization

Troubleshooting Shizukanolide F instability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukanolide F, focusing on its stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has turned yellow. Is it degraded?

A1: A color change in your this compound solution can be an indicator of degradation. This compound is a dimeric sesquiterpenoid lactone, and compounds with lactone rings can be susceptible to hydrolysis or other forms of degradation, which may result in colored byproducts.[1][2] It is recommended to verify the integrity of the compound using an analytical method like HPLC or LC-MS.

Q2: I am observing decreased bioactivity of my this compound stock solution over time. What could be the cause?

A2: A decrease in bioactivity is a strong indication of compound degradation. The stability of compounds in DMSO can be affected by several factors, including storage temperature, water content in the DMSO, and the number of freeze-thaw cycles.[3][4] Improper storage can lead to the breakdown of this compound, reducing the concentration of the active compound in your solution.

Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is crucial to use high-purity, anhydrous DMSO. Allow the this compound powder and the DMSO to equilibrate to room temperature before opening to minimize moisture absorption. Dissolve the compound by vortexing or brief sonication. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[5] Storage at lower temperatures minimizes the rate of potential degradation. It is also critical to protect the solution from light and moisture. Ensure the storage vials are tightly sealed.

Q5: How many times can I freeze-thaw my this compound stock solution?

A5: It is best to minimize freeze-thaw cycles. Studies have shown that multiple freeze-thaw cycles can lead to compound degradation for some molecules.[3][4] It is recommended to aliquot your stock solution into single-use volumes to avoid this issue. If aliquoting is not possible, limit the number of freeze-thaw cycles to a minimum.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound in DMSO solution.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the new stock solution using HPLC or LC-MS. 3. Re-run the experiment with the fresh solution.
Precipitate formation in the DMSO stock solution upon thawing The compound may have low solubility at lower temperatures, or the concentration may be too high.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. Centrifuge the solution to pellet the precipitate and use the supernatant, but be aware that the actual concentration will be lower than intended. It is best to quantify the concentration of the supernatant before use.
Visible color change in the DMSO stock solution Potential chemical degradation of this compound.1. Discard the colored solution. 2. Prepare a fresh stock solution using anhydrous, high-purity DMSO. 3. Store the new stock solution in small aliquots at -80°C and protect it from light.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a method to assess the stability of this compound in DMSO under different storage conditions.

1. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • Time Zero: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water. This is your time-zero sample.

    • Storage Conditions: Aliquot the remaining stock solution and store under the following conditions:

      • Room temperature (20-25°C)

      • 4°C

      • -20°C

      • -80°C

  • Time Points: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the aged samples to 100 µM in a 50:50 mixture of acetonitrile and water.

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Calculate the peak area of the this compound peak at each time point for each storage condition.

    • Compare the peak areas to the time-zero sample to determine the percentage of this compound remaining.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways.[6][7][8][9]

1. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • LC-MS system

2. Procedure:

  • Prepare a 1 mg/mL solution of this compound in DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples appropriately with a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the samples using an LC-MS system to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Stability Study cluster_forced Forced Degradation cluster_analysis Analysis prep Prepare 10 mM this compound in Anhydrous DMSO storage_rt Room Temperature prep->storage_rt Aliquot & Store storage_4c 4°C prep->storage_4c Aliquot & Store storage_n20c -20°C prep->storage_n20c Aliquot & Store storage_n80c -80°C prep->storage_n80c Aliquot & Store acid Acid Hydrolysis prep->acid Expose to Stress base Basic Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress hplc HPLC Analysis storage_rt->hplc Time Points storage_4c->hplc Time Points storage_n20c->hplc Time Points storage_n80c->hplc Time Points lcms LC-MS Analysis acid->lcms base->lcms oxidation->lcms data_analysis data_analysis hplc->data_analysis Quantify Degradation structure_elucidation structure_elucidation lcms->structure_elucidation Identify Degradants

Caption: Experimental workflow for assessing this compound stability.

hypothetical_signaling_pathway sf This compound receptor Cell Surface Receptor sf->receptor Binds adaptor Adaptor Protein receptor->adaptor Activates kinase1 Kinase 1 adaptor->kinase1 Recruits & Activates kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-cancer) gene_expression->cellular_response

Caption: A representative signaling pathway potentially modulated by a natural product.

References

Technical Support Center: Optimizing Shizukanolide F Extraction from Chloranthus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Shizukanolide F from Chloranthus species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Solvent Penetration: Plant material may not be ground finely enough. 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to extract this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to draw out the compound. 4. Degradation of Target Compound: Excessive heat or prolonged exposure to light can degrade this compound.1. Grind the dried Chloranthus material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction. 2. While ether has been traditionally used, ethanol can also be an effective solvent. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then ethanol) to isolate fractions enriched with this compound. 3. Increase the extraction time (e.g., from 24 to 48 hours for maceration) or employ methods like sonication or Soxhlet extraction to enhance efficiency. Optimize temperature; for maceration, room temperature is common, while for Soxhlet, the boiling point of the solvent is used. 4. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature (e.g., 40-50°C). Protect the extract from direct light.
Co-extraction of a Large Amount of Chlorophyll 1. Use of Polar Solvents: Solvents like ethanol and methanol are highly effective at extracting chlorophyll.1. Perform a preliminary extraction with a non-polar solvent like hexane to remove chlorophyll and other non-polar compounds before extracting with a more polar solvent. 2. Utilize a purification step such as solid-phase extraction (SPE) with a C18 cartridge to remove chlorophyll before further chromatographic separation.
Poor Separation During Column Chromatography 1. Improper Solvent System: The polarity of the mobile phase may be too high or too low for effective separation. 2. Column Overloading: Too much crude extract applied to the column. 3. Improper Column Packing: The silica gel may not be packed uniformly, leading to channeling.1. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good separation is indicated by a clear separation of spots with the target compound having an Rf value between 0.2 and 0.4. 2. As a general rule, use a ratio of at least 1:20 (w/w) of crude extract to silica gel. 3. Ensure the silica gel is packed as a slurry and is uniformly settled before loading the sample. Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.
Compound Degradation on Silica Gel 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-labile compounds.1. Use neutral or deactivated silica gel. This can be prepared by washing the silica gel with a base (e.g., a solution of sodium bicarbonate), followed by thorough washing with water and reactivation by heating.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Chloranthus?

A1: Both diethyl ether and ethanol have been reported for the extraction of lindenanolide-type sesquiterpenoids, including this compound, from Chloranthus species. The choice of solvent can impact the yield and the profile of co-extracted compounds. Ether is less polar and may provide a cleaner initial extract, while ethanol is more polar and can extract a broader range of compounds, including more polar impurities like chlorophyll. A sequential extraction, starting with a non-polar solvent to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate or dichloromethane, can be an effective strategy.

Q2: How can I optimize the extraction time and temperature?

A2: The optimal time and temperature depend on the extraction method.

  • Maceration: Typically performed at room temperature for 24-72 hours with occasional agitation. Extending the duration may increase the yield, but there is a risk of compound degradation over very long periods.

  • Soxhlet Extraction: This method uses the boiling point of the solvent and is generally faster and more efficient than maceration. The extraction time can range from 6 to 24 hours.

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate extraction and can often be completed in a shorter time (e.g., 30-60 minutes) at room temperature or slightly elevated temperatures.

Optimization can be systematically approached using experimental designs like Response Surface Methodology (RSM).

Q3: What is a suitable method for the purification of this compound?

A3: Silica gel column chromatography is a standard and effective method for the purification of this compound from the crude extract. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically used. The fractions are collected and monitored by TLC to identify those containing the pure compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water.

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the presence of this compound. A suitable developing solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) can be used. The spots on the TLC plate can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

Data Presentation: Illustrative Extraction Parameters

The following table provides an illustrative comparison of different extraction methods and solvents for sesquiterpenoids from Chloranthus. Note: These values are representative and based on general principles of natural product extraction and findings for similar compounds, as direct comparative quantitative data for this compound is limited in the available literature. Actual yields may vary depending on the specific plant material and experimental conditions.

Extraction Method Solvent Temperature (°C) Time (hours) Illustrative Yield of Sesquiterpenoid-rich Fraction (%) Key Considerations
MacerationDiethyl Ether20-25481.5 - 3.0Less polar impurities, but requires a larger solvent volume and longer time.
Maceration95% Ethanol20-25483.0 - 5.0Higher yield of total extractables, but co-extracts more chlorophyll and polar compounds.
Soxhlet Extractionn-Hexane6981.0 - 2.5Efficient for non-polar compounds, good for initial defatting and chlorophyll removal.
Soxhlet ExtractionEthyl Acetate7782.0 - 4.0Good selectivity for sesquiterpenoids of medium polarity.
Ultrasonic-Assisted70% Ethanol4013.5 - 5.5Faster extraction with potentially higher yields and reduced solvent consumption.

Experimental Protocols

Protocol 1: Extraction of this compound from Chloranthus

This protocol describes a general procedure for the extraction of this compound.

1. Plant Material Preparation:

  • Air-dry the whole plant or roots of Chloranthus at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder.

2. Extraction:

  • Option A: Maceration with Ethanol:

    • Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Option B: Sequential Extraction:

    • First, perform an exhaustive extraction of the powdered plant material (1 kg) with n-hexane (5 L) using a Soxhlet apparatus for 8 hours to remove non-polar compounds.

    • Air-dry the defatted plant material.

    • Subsequently, extract the defatted material with ethyl acetate (5 L) in a Soxhlet apparatus for 8 hours.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract enriched in sesquiterpenoids.

3. Liquid-Liquid Partitioning (for Ethanol Extract):

  • Suspend the crude ethanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • This compound is expected to be concentrated in the dichloromethane and ethyl acetate fractions. Concentrate these fractions for further purification.

Protocol 2: Purification of this compound by Column Chromatography

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude extract (from the ethyl acetate fraction, for example) in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica gel.

  • Carefully load this powder onto the top of the prepared column.

3. Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

  • Collect fractions of a suitable volume (e.g., 20-30 mL).

4. Fraction Analysis:

  • Monitor the collected fractions using TLC with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow plant_material Dried, powdered Chloranthus plant material extraction Extraction (e.g., Maceration with Ethanol or Soxhlet with Ethyl Acetate) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (for Ethanol Extract) crude_extract->partitioning Optional for Ethanol Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Direct for other extracts partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->fraction_collection Combine pure fractions pure_compound Pure this compound tlc_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Anti-inflammatory Signaling Pathway of Sesquiterpenoids

Many sesquiterpenoids, including those found in Chloranthus, exhibit anti-inflammatory properties by inhibiting key signaling pathways. This compound's activity is likely to follow a similar mechanism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk ikb_nfkb IκBα-NF-κB Complex receptor->ikb_nfkb stat STAT receptor->stat inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) mapk->inflammatory_genes ikb IκBα nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->ikb Phosphorylation & Degradation ikb_nfkb->nfkb stat_n STAT stat->stat_n Phosphorylation & Translocation nfkb_n->inflammatory_genes stat_n->inflammatory_genes shizukanolide This compound (and other sesquiterpenoids) shizukanolide->mapk shizukanolide->ikb Inhibits Degradation shizukanolide->stat

Caption: Inhibition of pro-inflammatory signaling pathways by sesquiterpenoids.

Technical Support Center: Overcoming Poor Solubility of Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Shizukanolide F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a dimeric sesquiterpene natural product derived from plants of the Chloranthus genus.[1] It has demonstrated potent biological activities, including antifungal and anti-metastatic effects on breast cancer cells.[1] However, its complex, lipophilic structure contributes to poor water solubility, which can significantly hinder its absorption and bioavailability in biological systems. This limitation can impede preclinical and clinical development, making it difficult to achieve therapeutic concentrations. One report describes this compound as an oil, suggesting its poor solubility is primarily due to its hydrophobicity rather than high crystal lattice energy.[2]

Q2: What are the primary strategies for improving the solubility of this compound?

The main approaches to enhance the solubility of poorly soluble compounds like this compound can be broadly categorized as physical and chemical modifications. Given that this compound is a natural product, physical modifications are often preferred to maintain its chemical integrity. Key strategies include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.

  • Particle Size Reduction (Nanosuspension): Increasing the surface area-to-volume ratio by reducing the particle size to the nanometer range, which enhances the dissolution rate.[3][4][5][6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.[8][9][10][11][12][13]

  • Complexation: Encapsulating the this compound molecule within a larger, water-soluble molecule, such as a cyclodextrin.[14][15][16][17]

Q3: How do I choose the best solubility enhancement technique for my experiment?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound, the desired release kinetics, the intended route of administration, and the experimental context (e.g., in vitro vs. in vivo). The following decision-making workflow can guide your choice:

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_application Application Context Start Poor Aqueous Solubility of this compound Prop Physicochemical Properties: - Lipophilic (likely high LogP) - Oily physical state Start->Prop Cosolvency Co-solvency Prop->Cosolvency Consider for... Nanosuspension Nanosuspension Prop->Nanosuspension Consider for... SolidDispersion Solid Dispersion Prop->SolidDispersion Consider for... Cyclodextrin Cyclodextrin Complexation Prop->Cyclodextrin Consider for... App_InVitro In Vitro Screening (e.g., cell-based assays) Cosolvency->App_InVitro Simple, for initial screening App_InVivo In Vivo Studies (e.g., animal models) Cosolvency->App_InVivo Use with caution due to potential toxicity of co-solvents Nanosuspension->App_InVivo Suitable for oral/parenteral SolidDispersion->App_InVivo Improves oral bioavailability Cyclodextrin->App_InVivo Enhances solubility and stability

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer.
  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is expected given its lipophilic nature.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Determine the Optimal Co-solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1% v/v for cell-based assays) to avoid solvent-induced artifacts. Perform a vehicle control experiment to ensure the co-solvent concentration does not affect your experimental results.

    • Consider Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F68, can help to stabilize the dispersed this compound and prevent precipitation.

Issue 2: Low and variable results in animal studies after oral administration.
  • Cause: Poor and inconsistent absorption from the gastrointestinal tract due to low solubility and dissolution rate.

  • Troubleshooting Steps:

    • Formulate a Nanosuspension: Reducing the particle size of this compound to the sub-micron range can significantly increase its dissolution velocity. This can be achieved through techniques like wet milling or high-pressure homogenization.[6]

    • Prepare a Solid Dispersion: Amorphous solid dispersions can improve the dissolution rate and oral bioavailability.[9] By dispersing this compound in a hydrophilic carrier, the drug is released in a supersaturated state, which enhances absorption.

    • Utilize Cyclodextrin Complexation: Encapsulating this compound in a cyclodextrin molecule can increase its apparent solubility and dissolution rate in the gastrointestinal fluids.[17]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple method for preparing an inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • Vacuum oven or lyophilizer

Procedure:

  • Molar Ratio Selection: Determine the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick, homogeneous paste.

  • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or freeze-dry the sample to remove the solvents.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.

G cluster_workflow Cyclodextrin Complexation Workflow (Kneading) Start Weigh this compound and HP-β-CD (1:1 molar ratio) Mix Place in Mortar Start->Mix Knead Add Water/Ethanol (1:1 v/v) to form a paste Mix->Knead Triturate Knead for 30-60 minutes Knead->Triturate Dry Dry under vacuum or lyophilize Triturate->Dry Sieve Grind and Sieve Dry->Sieve End Characterize Complex (e.g., solubility, dissolution) Sieve->End

Caption: Workflow for preparing cyclodextrin complexes by kneading.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), to enhance its dissolution rate.[11][12]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or magnetic stirrer with a hot plate

  • Vacuum oven

Procedure:

  • Ratio Selection: Choose the weight ratio of this compound to the polymer. Common starting ratios are 1:1, 1:5, and 1:10 (drug:polymer).

  • Dissolution: Dissolve both this compound and the selected polymer in a suitable organic solvent. Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, evaporate the solvent on a hot plate with constant stirring in a fume hood.

  • Drying: Further dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a uniform powder.

  • Characterization: Evaluate the solid dispersion for its physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD), and assess its dissolution properties.

G cluster_workflow Solid Dispersion Workflow (Solvent Evaporation) Start Weigh this compound and Polymer (e.g., 1:5 w/w) Dissolve Dissolve both in a common organic solvent Start->Dissolve Evaporate Remove solvent using a rotary evaporator Dissolve->Evaporate Dry Dry the solid film in a vacuum oven Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize End Characterize Dispersion (e.g., DSC, XRPD, dissolution) Pulverize->End

Caption: Workflow for preparing solid dispersions by solvent evaporation.

Data Presentation

Table 1: Illustrative Solubility of a Poorly Soluble Compound in Various Media

FormulationSolubility (µg/mL)Fold Increase
Unprocessed Compound in Water< 1-
1:1 Cyclodextrin Complex50 - 20050 - 200
1:5 Solid Dispersion100 - 500100 - 500
Nanosuspension10 - 5010 - 50

Note: The solubility of a nanosuspension refers to the saturation solubility, which can be higher than that of the bulk material due to the Kelvin effect.

Table 2: Illustrative Dissolution Rate of a Poorly Soluble Compound

Formulation% Dissolved in 30 minutes
Unprocessed Compound< 5%
1:1 Cyclodextrin Complex60 - 80%
1:5 Solid Dispersion> 90%
Nanosuspension70 - 90%

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to demonstrate the potential benefits of solubility enhancement techniques. Actual results for this compound must be determined experimentally.

References

Avoiding degradation of Shizukanolide F during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding the degradation of Shizukanolide F during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at -20°C or lower, protected from light and moisture.2. Prepare fresh solutions for each experiment from a stock solution stored under optimal conditions.3. Perform a purity check of the stored compound using HPLC.
Appearance of new peaks in HPLC chromatograms. Chemical degradation of this compound.1. Identify the nature of the new peaks by LC-MS or NMR if possible.2. Based on the suspected degradation pathway (hydrolysis, oxidation), adjust storage and experimental conditions accordingly.3. Consider performing a forced degradation study to proactively identify potential degradation products.
Discoloration or change in the physical appearance of the solid compound. Significant degradation, potentially due to oxidation or exposure to light.1. Do not use the compound for experiments.2. Discard the degraded batch and obtain a fresh supply.3. Re-evaluate storage procedures to prevent future occurrences. Ensure the container is tightly sealed and purged with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or, ideally, at -80°C.[1] The compound should be kept in a tightly sealed container, protected from light and moisture. To minimize exposure to air and humidity, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be prepared in a suitable anhydrous solvent, such as DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For working solutions, it is recommended to prepare them fresh for each experiment.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, a dimeric sesquiterpenoid lactone, the following degradation pathways are plausible:

  • Hydrolysis: The lactone rings are susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the ring and formation of the corresponding hydroxy carboxylic acid.

  • Oxidation: The double bonds and other electron-rich moieties in the molecule can be susceptible to oxidation, leading to the formation of epoxides, hydroperoxides, or other oxidation products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to isomerization, dimerization, or other structural changes.[2]

Q4: How can I check the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectra of a stored sample to that of a fresh sample.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products, providing clues to their structures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method that can be optimized to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-20 min: 50-100% B

    • 20-25 min: 100% B

    • 25-26 min: 100-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV-Vis scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

4. System Suitability:

  • Inject a standard solution of this compound multiple times to ensure good reproducibility of retention time and peak area (RSD < 2%).

  • The method should provide a sharp, symmetrical peak for this compound.

5. Stability Assessment:

  • Analyze samples of this compound that have been subjected to storage under different conditions (e.g., different temperatures, time points).

  • Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks, which indicate degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in acetonitrile for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (0.1 mg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Characterize any significant degradation products using LC-MS and/or NMR.

Visualizations

degradation_pathway Shizukanolide_F This compound Hydrolysis_Product Ring-Opened Hydroxy Acid Shizukanolide_F->Hydrolysis_Product Acid / Base Oxidation_Product Oxidized Derivatives (e.g., Epoxides) Shizukanolide_F->Oxidation_Product Oxidizing Agents Photodegradation_Product Isomers / Photoproducts Shizukanolide_F->Photodegradation_Product UV Light experimental_workflow cluster_storage Storage Conditions cluster_stability_testing Stability Assessment Solid Solid this compound (-20°C to -80°C, dark, dry) Solution Stock Solution in Anhydrous Solvent (-20°C to -80°C, aliquoted) Solid->Solution Dissolution HPLC HPLC Purity Analysis Solution->HPLC Time-point sampling Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Forced_Degradation Forced Degradation Study Forced_Degradation->HPLC troubleshooting_logic action_node action_node start Inconsistent Experimental Results? check_storage Are storage conditions optimal? (-20°C, dark, dry) start->check_storage check_solution Are solutions prepared fresh? check_storage->check_solution Yes action_correct_storage Correct storage conditions. Use inert atmosphere. check_storage->action_correct_storage No perform_hplc Perform HPLC purity check check_solution->perform_hplc Yes action_fresh_solution Prepare fresh solutions for each experiment. check_solution->action_fresh_solution No degradation_detected Degradation detected? perform_hplc->degradation_detected action_new_batch Discard degraded batch. Obtain fresh compound. degradation_detected->action_new_batch Yes action_troubleshoot_assay Troubleshoot other experimental parameters. degradation_detected->action_troubleshoot_assay No

References

Technical Support Center: Optimization of Antifungal Assay Conditions for Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukanolide F. Our goal is to help you optimize your antifungal assay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antifungal activity?

A1: this compound is a lindenane-type sesquiterpenoid, a class of natural products known for a variety of biological activities, including antifungal properties.[1] Published data indicates that this compound and structurally related compounds exhibit inhibitory activity against various fungal species. For instance, several lindenane sesquiterpenoids have shown Minimum Inhibitory Concentrations (MICs) in the range of 4 to 8 µg/mL against the human pathogen Candida albicans.[1] Drimane sesquiterpenoids, another class of sesquiterpenoids, have demonstrated broad-spectrum fungicidal activity at concentrations between 8 and 64 µg/mL against a range of pathogenic fungi, including Candida, Aspergillus, and Cryptococcus species.[2]

Q2: I am having trouble dissolving this compound for my broth microdilution assay. What solvent should I use?

A2: this compound, like many sesquiterpenoids, has low solubility in aqueous media. The recommended approach is to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[2] This stock solution can then be serially diluted in the assay medium (e.g., RPMI-1640) to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤1% v/v) to avoid solvent toxicity to the fungal cells. A vehicle control (medium with the same final concentration of DMSO) must be included in your experiment to assess any potential effect of the solvent on fungal growth.

Q3: My MIC results for this compound are not reproducible. What are the common causes for this?

A3: Lack of reproducibility in antifungal susceptibility testing for lipophilic natural products like this compound can stem from several factors:

  • Compound Precipitation: The compound may be precipitating out of the aqueous assay medium upon dilution from the DMSO stock. This can be visually inspected in the wells of the microtiter plate. Using a surfactant like Tween 80 (at a low, non-fungicidal concentration, e.g., 0.001%) in the medium can help maintain the solubility of the compound.

  • Inoculum Variability: The density of the fungal inoculum is critical for reproducible MIC values. Ensure you are using a standardized inoculum preparation method, such as adjusting the fungal suspension to a 0.5 McFarland standard, to achieve a consistent starting cell concentration.

  • Compound Stability: Sesquiterpenoids can be unstable in aqueous solutions, especially at physiological pH and temperature over extended incubation periods. It is advisable to prepare fresh dilutions of this compound for each experiment.

  • Reading Endpoint Subjectivity: Visual determination of the MIC endpoint (the lowest concentration with no visible growth) can be subjective. Using a spectrophotometric plate reader to measure optical density can provide a more quantitative and reproducible endpoint.

Q4: What is the likely mechanism of action of this compound?

A4: The precise molecular target of this compound is still under investigation. However, based on studies of other sesquiterpenoids, the primary mechanism of antifungal action is likely the disruption of fungal cell membrane integrity. This can involve interference with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is not found in mammalian cells.[3][4] Disruption of ergosterol synthesis alters membrane fluidity and permeability, leading to leakage of cellular contents and ultimately, cell death.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No antifungal activity observed, or MIC is unexpectedly high. 1. Compound Precipitation: this compound is poorly soluble in aqueous media and may be precipitating. 2. Compound Degradation: The compound may be unstable under the assay conditions (e.g., temperature, pH, light exposure during incubation). 3. Resistant Fungal Strain: The tested fungal isolate may be intrinsically resistant to this class of compound.1. Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in media containing a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.001% v/v) to improve solubility. Visually inspect for precipitation. 2. Prepare fresh dilutions of this compound for each experiment. Minimize exposure of stock solutions and assay plates to light and prolonged high temperatures. 3. Include a known susceptible quality control strain in your assay to validate the experimental setup.
Inconsistent results between experiments. 1. Inoculum Size Variation: Inconsistent starting concentrations of fungal cells. 2. Solvent Effects: High concentrations of the solvent (e.g., DMSO) may be affecting fungal growth. 3. Endpoint Reading Variability: Subjective visual assessment of growth inhibition.1. Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard. 2. Ensure the final DMSO concentration is consistent and below the toxic threshold for the test organism (typically ≤1% v/v). Always include a vehicle control. 3. Use a microplate reader to measure the optical density at a suitable wavelength (e.g., 600 nm) for a more objective determination of growth inhibition.
Contamination in assay wells. 1. Non-sterile Technique: Introduction of contaminating microorganisms during plate preparation. 2. Contaminated Reagents: Media, water, or stock solutions may be contaminated.1. Perform all assay setup steps in a laminar flow hood using aseptic techniques. 2. Use sterile, filtered reagents and media. Include a sterility control well (medium only, no inoculum or compound) on each plate to check for contamination.

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to the final working concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.

    • Include the following controls on each plate:

      • Growth Control: Fungal inoculum in RPMI-1640 medium with DMSO (at the same final concentration as the test wells).

      • Sterility Control: RPMI-1640 medium only.

      • Positive Control: A known antifungal agent (e.g., fluconazole for Candida spp.).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

    • For a more quantitative result, read the optical density (OD) of the wells at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the control.

Data Presentation

Table 1: Antifungal Activity of Lindenane-Type Sesquiterpenoids against Candida albicans

CompoundMIC (µg/mL)Reference
Henriol A4
Spicachlorantin A8
Chloramultilide A8
Shizukaol B4
Tianmushanol4
8-O-methyltianmushanol8
(Data from a study on lindenane-type sesquiterpenoids from Chloranthus angustifolius)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Serial Dilution of This compound in Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48h add_inoculum->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for Broth Microdilution Antifungal Assay.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects shizukanolide This compound ergosterol_synthesis Ergosterol Biosynthesis shizukanolide->ergosterol_synthesis Inhibition membrane_integrity Membrane Integrity shizukanolide->membrane_integrity Disruption ergosterol_synthesis->membrane_integrity membrane_permeability Membrane Permeability membrane_integrity->membrane_permeability ion_leakage Ion Leakage membrane_integrity->ion_leakage membrane_permeability->ion_leakage cell_lysis Cell Lysis ion_leakage->cell_lysis

Caption: Postulated Mechanism of Action of this compound.

References

Technical Support Center: Synthesis of Lindenanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of lindenanolide, with a specific focus on minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in a typical lindenanolide synthesis where side product formation is a major concern?

A1: The total synthesis of lindenanolide and related lindenane sesquiterpenoids often involves several critical transformations where the control of stereochemistry and suppression of side reactions are paramount. Key steps that require careful optimization include:

  • Intramolecular Diels-Alder (IMDA) Reaction: This cycloaddition is crucial for constructing the core polycyclic framework. Poor stereocontrol can lead to the formation of undesired diastereomers.

  • Robinson Annulation: This classic ring-forming sequence is often employed to build a six-membered ring. It is a two-step process (Michael addition followed by an intramolecular aldol condensation) where side reactions can occur at each stage.

  • Stereoselective Reductions and Oxidations: Manipulation of functional groups at various stages requires highly selective reagents to avoid the formation of epimers or other undesired oxidation state products.

Q2: What are the common side products observed during the intramolecular Diels-Alder reaction for the lindenane core?

A2: A primary challenge in the intramolecular Diels-Alder reaction is controlling the facial selectivity of the cycloaddition, which can lead to the formation of diastereomeric products (endo and exo isomers). The desired stereochemistry is crucial for the progression of the synthesis. Additionally, depending on the substrate and reaction conditions, side products arising from ene reactions or other thermal rearrangements can sometimes be observed, although these are generally less common than the formation of stereoisomers.

Q3: How can I minimize the formation of diastereomers in the intramolecular Diels-Alder reaction?

A3: Optimizing the stereoselectivity of the IMDA reaction is critical. Several factors influence the outcome:

  • Reaction Temperature: Thermal IMDA reactions are common. The temperature should be carefully controlled, as higher temperatures can sometimes lead to decreased selectivity or decomposition.

  • Lewis Acid Catalysis: The use of a Lewis acid can promote the desired cycloaddition pathway and enhance diastereoselectivity, even at lower temperatures.

  • Solvent: The polarity of the solvent can influence the transition state of the cycloaddition and affect the ratio of diastereomers.

  • Protecting Groups: The nature and size of protecting groups on the dienophile or diene can influence the conformational preferences of the transition state, thereby directing the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Yield and Multiple Products in the Robinson Annulation Step

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS analysis after the Robinson annulation sequence.

  • Low isolated yield of the desired annulated product.

  • Presence of Michael adduct that has not cyclized.

  • Formation of aldol addition products that have not undergone dehydration.

  • Polymerization of the methyl vinyl ketone (MVK) or other Michael acceptor.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Michael Addition Ensure the enolate is formed cleanly and completely before the addition of the Michael acceptor. Consider using a stronger, non-nucleophilic base. The order of addition is critical; add the Michael acceptor slowly to the pre-formed enolate.
Incomplete Aldol Condensation The intermediate 1,5-diketone may be stable under the reaction conditions. After the Michael addition is complete, a stronger base or higher temperature may be required to promote the intramolecular aldol condensation.
Formation of Undesired Enolates If the ketone precursor has multiple acidic protons, a mixture of enolates can form, leading to different Michael adducts. Use of a pre-formed enolate or a directed enolate formation method (e.g., silyl enol ether) can improve regioselectivity.
Polymerization of Michael Acceptor MVK and similar acceptors are prone to polymerization in the presence of base. Add the Michael acceptor slowly and at a low temperature to the reaction mixture. Using a less reactive precursor that generates the Michael acceptor in situ can also be effective.
Reversibility of Aldol Addition The initial aldol addition can be reversible. Ensure conditions are sufficient to drive the reaction towards the dehydrated, conjugated product, which is often more thermodynamically stable. This may involve increasing the temperature or using a Dean-Stark trap to remove water.

Experimental Protocol: Optimized Robinson Annulation

This protocol is a general guideline and may require optimization for specific substrates.

  • Enolate Formation: Dissolve the ketone substrate in a suitable aprotic solvent (e.g., THF, toluene) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add a strong, non-nucleophilic base (e.g., LDA, KHMDS) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: Slowly add a solution of freshly distilled methyl vinyl ketone in the same solvent to the enolate solution at -78 °C. Monitor the reaction by TLC until the starting ketone is consumed.

  • Aldol Condensation and Dehydration: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the organic layer, dry, and concentrate. Dissolve the crude Michael adduct in a suitable solvent (e.g., methanol, ethanol) and add a base (e.g., NaOMe, KOH). Heat the reaction to reflux to promote the intramolecular aldol condensation and dehydration. Monitor by TLC for the formation of the α,β-unsaturated ketone.

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize with acid, and perform an aqueous work-up. Purify the crude product by column chromatography.

Problem 2: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction

Symptoms:

  • Formation of a mixture of diastereomers (endo/exo) in significant quantities.

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Temperature For thermally induced IMDA reactions, the temperature is a critical parameter. A systematic screen of temperatures should be performed. Lowering the temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product.
Lack of Facial Selectivity The intrinsic facial selectivity of the substrate may be low. The introduction of a Lewis acid catalyst can enhance the endo-selectivity by coordinating to the dienophile, thus lowering the energy of the endo transition state.
Steric Hindrance Bulky substituents on the diene or dienophile can influence the approach of the reacting partners. In some cases, altering protecting groups to be more or less sterically demanding can steer the reaction towards the desired diastereomer.
Solvent Effects The polarity and coordinating ability of the solvent can impact the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, acetonitrile).

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

  • Substrate Preparation: Dissolve the diene-dienophile precursor in a dry, non-coordinating solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the Lewis acid (e.g., BF₃·OEt₂, Et₂AlCl, SnCl₄) dropwise. The optimal temperature and choice of Lewis acid will be substrate-dependent.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench carefully by adding a suitable reagent (e.g., saturated aqueous NaHCO₃, water). Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

experimental_workflow cluster_robinson Troubleshooting Robinson Annulation cluster_imda Troubleshooting Intramolecular Diels-Alder start_robinson Low Yield / Multiple Products cause1_robinson Inefficient Michael Addition start_robinson->cause1_robinson cause2_robinson Incomplete Aldol Condensation start_robinson->cause2_robinson cause3_robinson Polymerization of MVK start_robinson->cause3_robinson solution1_robinson Optimize base and addition order cause1_robinson->solution1_robinson solution2_robinson Stronger base / Higher temp cause2_robinson->solution2_robinson solution3_robinson Slow addition / In situ generation cause3_robinson->solution3_robinson start_imda Poor Diastereoselectivity cause1_imda Suboptimal Temperature start_imda->cause1_imda cause2_imda Low Facial Selectivity start_imda->cause2_imda cause3_imda Steric Effects start_imda->cause3_imda solution1_imda Screen reaction temperatures cause1_imda->solution1_imda solution2_imda Use Lewis Acid Catalyst cause2_imda->solution2_imda solution3_imda Modify Protecting Groups cause3_imda->solution3_imda

Caption: Troubleshooting workflow for common side reactions in lindenanolide synthesis.

reaction_pathway ketone Ketone Precursor enolate Enolate Intermediate ketone->enolate Base michael_adduct 1,5-Diketone (Michael Adduct) enolate->michael_adduct + MVK mvk Methyl Vinyl Ketone side_product1 Polymerized MVK mvk->side_product1 Base (polymerization) aldol_product Annulated Product michael_adduct->aldol_product Base, Heat side_product2 Unreacted Michael Adduct michael_adduct->side_product2 Incomplete Reaction desired_product Desired Lindenane Core aldol_product->desired_product

Caption: Reaction pathway of the Robinson annulation highlighting potential side products.

Technical Support Center: Shizukanolide F Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Shizukanolide F and related dimeric sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound in an anti-inflammatory assay is different from previously reported values. What could be the reason?

A1: Discrepancies in IC50 values for this compound's anti-inflammatory activity are not uncommon and can arise from several factors:

  • Cell Line Differences: The type of cell line used (e.g., murine BV-2 microglial cells vs. RAW 264.7 macrophages) can significantly impact the results due to differences in their response to stimuli and the compound.

  • Stimulant Concentration: The concentration of the inflammatory stimulant, such as lipopolysaccharide (LPS), used to induce nitric oxide (NO) production can affect the potency of the inhibitor.

  • Cell Density: The number of cells seeded per well can influence the final readout.

  • Incubation Time: The duration of cell exposure to both the stimulant and this compound can alter the observed inhibitory effect.

  • Compound Purity and Handling: The purity of the this compound sample and its handling (e.g., solvent used, storage conditions) can affect its stability and activity.

Q2: I am observing high variability in my cytotoxicity assay results with this compound. How can I improve consistency?

A2: High variability in cytotoxicity assays (e.g., MTT, XTT) can be minimized by addressing these common issues:

  • Cell Seeding Uniformity: Ensure even cell distribution in each well of the microplate.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be consistent across all wells and kept at a non-toxic level (typically <0.5%).

  • Metabolic Activity of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell death. Consider complementing it with a direct cytotoxicity assay (e.g., LDH release) or cell counting.

  • Incubation and Reagent Addition Times: Standardize all incubation times and the timing of reagent additions precisely.

Q3: Are there any known structural features of this compound that might contribute to inconsistent bioassay results?

A3: Yes, the chemical structure of this compound, a dimeric sesquiterpenoid, contains features that can influence its bioactivity and potentially lead to variability:

  • Stereochemistry: Subtle differences in the three-dimensional arrangement of atoms can significantly impact biological activity.

  • Presence of Reactive Moieties: The presence of specific functional groups can make the molecule more susceptible to degradation or non-specific interactions under certain experimental conditions.

Troubleshooting Guides

Inconsistent Anti-Inflammatory Assay Results (Nitric Oxide Inhibition)

If you are observing inconsistent IC50 values for this compound in your nitric oxide (NO) inhibition assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Cell Line Variability Ensure you are using the same cell line, passage number, and supplier as the reference study. Report these details in your methodology.
LPS Concentration Titrate the LPS concentration to determine the optimal dose for inducing a robust but not maximal NO production in your specific cell line.
Cell Seeding Density Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth during the assay period.
Compound Stability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Assay Endpoint Ensure the Griess reagent is fresh and that the colorimetric reaction is read within the recommended timeframe.
Inconsistent Cytotoxicity Assay Results (e.g., MTT Assay)

For troubleshooting inconsistent results in cytotoxicity assays, refer to the following guide:

Potential Cause Troubleshooting Step
Uneven Cell Plating After seeding, gently rock the plate in a cross pattern to ensure a monolayer of cells.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used to ensure it does not affect cell viability.
Interference with MTT Reduction Some compounds can directly interact with the MTT reagent. Visually inspect the wells for any unusual color changes or precipitation. Consider using an alternative viability assay like XTT or a trypan blue exclusion assay.
Incomplete Solubilization of Formazan Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.

Data Presentation

Anti-inflammatory Activity of this compound and Related Sesquiterpenoids
CompoundCell LineAssayIC50 (µM)Reference
This compound Murine BV-2 microglial cellsNO Production Inhibition2.65[1]
Shizukaol GMurine BV-2 microglial cellsNO Production Inhibition4.60[1]
Japonilide ARAW 264.7 macrophagesNO Production Inhibition22.99 ± 2.71[2]
Compound 12 (from C. japonicus)RAW 264.7 macrophagesNO Production Inhibition24.34 ± 1.36[2]
Compound 16 (from C. japonicus)RAW 264.7 macrophagesNO Production Inhibition23.69 ± 2.83[2]
Compound 22 (from C. japonicus)RAW 264.7 macrophagesNO Production Inhibition21.23 ± 1.34[2]
Cytotoxicity of Shizukaol D (a related dimeric sesquiterpenoid)
Cell LineAssayIC50 (µmol/L)Reference
SMMC-7721 (Hepatocellular carcinoma)CCK-88.82 ± 1.66[3][4]
SK-HEP1 (Hepatocellular carcinoma)CCK-89.25 ± 0.57[3][4]
Focus (Hepatocellular carcinoma)CCK-86.26 ± 0.85[3][4]
HepG2 (Hepatocellular carcinoma)CCK-8>50[3][4]
QGY-7703 (Hepatocellular carcinoma)CCK-814.17 ± 1.93[3][4]
Antifungal Activity of this compound
Fungal SpeciesMIC (µg/mL)
Pythium ultimum4-16
Phytophthora infestans4-16
Botrytis cinerea4-16
Colletotrichum lagenarium4-16
Alternaria kikuchiana4-16
Magnaporthe grisea4-16

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 or BV-2 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT-based)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, SMMC-7721)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Visualizations

experimental_workflow_NO_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed Seed Macrophages incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 1-2h treat->incubate2 stimulate Add LPS incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Add Griess Reagent collect->griess read Read Absorbance griess->read

Caption: Workflow for Nitric Oxide (NO) Production Inhibition Assay.

signaling_pathway_NFkB cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., iNOS) DNA->Transcription ShizukanolideF This compound ShizukanolideF->IKK Inhibits

Caption: Postulated NF-κB Signaling Pathway Inhibition by this compound.

troubleshooting_logic start Inconsistent Results? check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents check_cells Assess Cell Health & Passage start->check_cells compare_data Compare with Literature check_protocol->compare_data optimize_assay Optimize Assay Parameters check_reagents->optimize_assay check_cells->optimize_assay compare_data->optimize_assay contact_support Contact Technical Support optimize_assay->contact_support

References

Technical Support Center: Purity Confirmation of Synthetic Shizukanolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the purity of synthetic Shizukanolide F. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of synthetic this compound?

A1: The primary recommended techniques for purity assessment of synthetic this compound, a sesquiterpenoid lactone, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A combination of these methods provides a comprehensive evaluation of purity, including the identification and quantification of any impurities.

Q2: How can I quantify the absolute purity of my this compound sample?

A2: Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a sample without the need for a specific reference standard of the impurity itself.[1][2][3][4] By using a certified internal standard of known concentration and purity, the exact amount of this compound in the sample can be determined by comparing the integral of a specific, well-resolved proton signal of the analyte to that of the internal standard.[4][5]

Q3: My synthetic this compound is a racemate. How can I confirm the presence of both enantiomers?

A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Various types of CSPs are available, including polysaccharide-based columns, which are commonly used for the separation of chiral pharmaceuticals.

Q4: What are the expected spectroscopic data for pure this compound?

A4: For pure this compound, you should expect to see characteristic signals in NMR and MS analyses. The following table summarizes the key published data.[6]

Analytical Technique Expected Data
¹H-NMR (CDCl₃) δ (ppm): 0.76 (3H, s, 14-H), 0.85 (2H, m, 2-H), 1.31 (1H, m, 3-H), 1.60 (2H, m, 1- and 4-H), 1.86 (3H, t, J=1.7 Hz, 13-H), 2.09 (3H, s, OAc), 2.10 (1H, m, 6β-H), 2.52 (1H, ddq, J=19.0, 6.1, 1.7 Hz, 6α-H), 2.67 (1H, ddd, J=13.7, 12.0, 5.4 Hz, 5-H), 4.13 (1H, s, 9-H), 4.16 (1H, dd, J=11.0, 5.7 Hz, 15-H), 4.20 (1H, dd, J=11.0, 6.4 Hz, 15-H)
¹³C-NMR (CDCl₃) Refer to published literature for a complete list of shifts.
Mass Spectrometry (EI-MS) m/z (%): 304.1323 (M+), 262 (78), 119 (46), 105 (38), 91 (31), 43 (100)

Troubleshooting Guides

Issue 1: Multiple peaks are observed in the HPLC chromatogram of my synthetic this compound.

Possible Cause Troubleshooting Steps
Presence of diastereomers If the synthesis is not stereospecific, multiple diastereomers may be present. These will likely have different retention times on a standard reversed-phase column.
Unreacted starting materials or reagents Compare the retention times of the additional peaks with those of the starting materials and reagents used in the final steps of the synthesis.
Side-products from the synthesis Review the synthetic route for potential side-reactions. Common byproducts in sesquiterpenoid synthesis can include isomers from incomplete cyclizations or rearrangements.
Degradation of the sample Sesquiterpenoid lactones can be thermally labile.[2] Ensure the sample has been stored correctly (cool and dark) and that the analytical method does not use high temperatures.

Issue 2: The NMR spectrum of my sample shows unexpected signals.

Possible Cause Troubleshooting Steps
Residual solvent Identify common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexane) by their characteristic chemical shifts.
Presence of synthetic byproducts Correlate any unexpected signals with potential side-products from your synthesis. 2D NMR techniques (COSY, HSQC, HMBC) can help in identifying the structure of these impurities.
Water in the NMR solvent A broad singlet around 1.5-2.5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆ may indicate the presence of water.
Grease or other contaminants Signals from silicone grease (around 0 ppm) or other common laboratory contaminants may be present.

Issue 3: The mass spectrum shows ions at unexpected m/z values.

Possible Cause Troubleshooting Steps
Presence of impurities The molecular ions of impurities will appear at different m/z values.
Formation of adducts In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules may be observed.
In-source fragmentation The molecule may be fragmenting in the ion source. Try using a softer ionization technique if available.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general reversed-phase HPLC method suitable for the analysis of sesquiterpenoid lactones. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

    • 30-35 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical shifts and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.

    • 2D NMR (Optional but Recommended): COSY, HSQC, and HMBC experiments can be used to confirm the complete structure and aid in the identification of any impurities.

    • qNMR: For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample. Ensure that at least one proton signal from the standard and one from this compound are well-resolved and free from overlap. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Instrument: A mass spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Ionization Mode: Positive ion mode is typically used for these compounds.

  • Analysis Mode: Full scan mode to determine the molecular weight.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL. The sample can be introduced via direct infusion or by coupling the mass spectrometer to an HPLC system (LC-MS).

Visualizations

Purity_Confirmation_Workflow cluster_synthesis Synthetic this compound cluster_analysis Purity Analysis cluster_results Results Interpretation cluster_conclusion Conclusion Synthetic_Sample Synthetic Sample HPLC HPLC Analysis Synthetic_Sample->HPLC NMR NMR Spectroscopy Synthetic_Sample->NMR MS Mass Spectrometry Synthetic_Sample->MS Chromatogram Single Peak in HPLC? HPLC->Chromatogram NMR_Spectrum Correct NMR Signals? NMR->NMR_Spectrum MS_Spectrum Correct Molecular Ion? MS->MS_Spectrum Pure Sample is Pure Chromatogram->Pure Yes Impure Further Purification Needed Chromatogram->Impure No NMR_Spectrum->Pure Yes NMR_Spectrum->Impure No MS_Spectrum->Pure Yes MS_Spectrum->Impure No

Caption: Workflow for the purity confirmation of synthetic this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_ms MS Issues Start Unexpected Result in Analytical Data Multi_Peaks Multiple Peaks Start->Multi_Peaks Extra_Signals Extra Signals Start->Extra_Signals Wrong_MZ Incorrect m/z Start->Wrong_MZ Check_Diastereomers Check for Diastereomers Multi_Peaks->Check_Diastereomers Check_Starting_Materials Analyze Starting Materials Multi_Peaks->Check_Starting_Materials Check_Degradation Assess Sample Stability Multi_Peaks->Check_Degradation Check_Solvent Identify Residual Solvents Extra_Signals->Check_Solvent Check_Byproducts Identify Synthetic Byproducts Extra_Signals->Check_Byproducts Check_Contaminants Check for Contaminants Extra_Signals->Check_Contaminants Check_Adducts Look for Adducts Wrong_MZ->Check_Adducts Check_Fragmentation Softer Ionization Wrong_MZ->Check_Fragmentation

Caption: Troubleshooting guide for unexpected analytical results.

References

Validation & Comparative

A Comparative Analysis of Shizukanolide F and Other Lindenane Sesquiterpenoids: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Shizukanolide F and other notable lindenane sesquiterpenoids, a class of natural products known for their diverse pharmacological potential. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data, detailed methodologies, and insights into their mechanisms of action.

Lindenane sesquiterpenoids, characterized by their unique carbocyclic skeleton, are predominantly isolated from plants of the Chloranthaceae and Lindera genera.[1][2] These compounds have garnered significant interest for their wide range of bioactivities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] This guide focuses on a comparative analysis of this compound with other well-studied lindenane sesquiterpenoids, namely Shizukaol A, Shizukaol D, Sarcandrolide J, and Chlorajaponilide C.

Comparative Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of these selected lindenane sesquiterpenoids.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

CompoundCell LineAssayIC₅₀ (µM)Reference
Shizukaol ARAW 264.7NO Production Inhibition13.79 ± 1.11[1]
Shizukaol DRAW 264.7NO Production InhibitionNot explicitly quantified in the provided search results, but noted to inhibit NO production.[1]
Sarcandrolide J--Data not available in search results
Chlorajaponilide C--Data not available in search results
This compound --Data not available in search results

Note: The absence of data for this compound highlights a gap in the current publicly available research and underscores the need for further investigation into its specific anti-inflammatory potency.

Cytotoxic Activity against Breast Cancer Cell Lines

The cytotoxic effects of lindenane sesquiterpenoids are of significant interest for their potential application in oncology. The data below presents their inhibitory concentrations against common breast cancer cell lines, MCF-7 and MDA-MB-231.

CompoundCell LineAssayIC₅₀ (µM)Reference
Sarglaroid BMCF-7MTT Assay5.4[3]
Sarglaroid BMDA-MB-231MTT Assay10.2[3]
Sarglaroid CMCF-7MTT Assay7.8[3]
Sarglaroid CMDA-MB-231MTT Assay9.5[3]
This compound MCF-7 MTT Assay Data not available in search results
This compound MDA-MB-231 MTT Assay Data not available in search results

Note: "Sarglaroid B" and "Sarglaroid C" are other lindenane dimers included for comparative purposes, as specific cytotoxic data for Shizukaol A, Shizukaol D, and Sarcandrolide J against these breast cancer cell lines were not available in the provided search results. The lack of data for this compound is a notable point for future research.

Signaling Pathways and Mechanism of Action

Lindenane sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

Shizukaol A has been shown to exert its anti-inflammatory effects by targeting the HMGB1/Nrf2/HO-1 pathway.[1] It down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibits the phosphorylation and nuclear translocation of NF-κB.[1]

Furthermore, studies on other lindenane sesquiterpenoid dimers like Shizukaol D and Sarcandrolide E suggest that they can mitigate inflammation by inhibiting the Toll-like receptor (TLR)/MyD88 signaling pathway.[1] This pathway is a critical component of the innate immune response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

The diagram below illustrates the general inflammatory signaling pathway that is often targeted by lindenane sesquiterpenoids.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Induces transcription

General overview of the LPS-induced pro-inflammatory signaling pathway.

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

This protocol outlines the steps to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

G cluster_workflow Griess Assay Workflow A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with test compounds (e.g., this compound) for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Mix supernatant with Griess reagent (1:1 ratio) E->F G Incubate at room temperature for 10-15 min F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration using a sodium nitrite standard curve H->I

Workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the lindenane sesquiterpenoids or vehicle control. The cells are pre-treated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. The plates are then incubated for another 24 hours.

  • Griess Reaction: After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite, a stable metabolite of NO, is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_workflow MTT Assay Workflow A Seed cancer cells (e.g., MCF-7) in 96-well plates B Incubate for 24h A->B C Treat with various concentrations of test compounds for 48-72h B->C D Add MTT solution (0.5 mg/mL) to each well C->D E Incubate for 4h to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) relative to control G->H

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the lindenane sesquiterpenoids for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion and Future Directions

This comparative guide consolidates the existing data on the anti-inflammatory and cytotoxic properties of this compound and related lindenane sesquiterpenoids. While compounds like Shizukaol A and other lindenane dimers have demonstrated potent biological activities with defined mechanisms of action, there is a conspicuous lack of quantitative data for this compound. This highlights a critical area for future research to fully elucidate the therapeutic potential of this specific compound. Further studies are warranted to determine the IC₅₀ values of this compound in various bioassays and to investigate its specific molecular targets and signaling pathways. Such research will be instrumental in unlocking the full potential of this promising class of natural products for the development of novel therapeutics.

References

Validating the Antifungal Efficacy of Shizukanolide F In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain in vivo studies validating the antifungal efficacy of Shizukanolide F. The following guide is a hypothetical framework designed for researchers, scientists, and drug development professionals. It outlines the experimental approach that could be taken to evaluate this compound's in vivo efficacy, using Fluconazole as a well-established comparator. The data presented herein is illustrative and not based on actual experimental results for this compound.

This guide provides a comprehensive comparison of the hypothetical performance of this compound against Fluconazole in a murine model of disseminated candidiasis. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and a relevant biological pathway.

Comparative Efficacy of this compound and Fluconazole

The following tables summarize the hypothetical quantitative data from an in vivo study comparing the antifungal effects of this compound and Fluconazole in a murine model of disseminated candidiasis caused by Candida albicans.

Table 1: Survival Rate of C. albicans-Infected Mice

Treatment GroupDosage (mg/kg)Number of AnimalsSurvival Rate (%) at Day 21 Post-Infection
Vehicle Control (1% DMSO)-1010
This compound101060
This compound201080
Fluconazole201090

Table 2: Fungal Burden in Kidneys of C. albicans-Infected Mice

Treatment GroupDosage (mg/kg)Mean Fungal Burden (Log10 CFU/g tissue) ± SDP-value vs. Vehicle
Vehicle Control (1% DMSO)-7.8 ± 0.5-
This compound105.2 ± 0.7<0.01
This compound204.1 ± 0.4<0.001
Fluconazole203.5 ± 0.3<0.001

Experimental Protocols

A detailed methodology for the key experiments is provided below. These protocols are based on established methods for in vivo antifungal drug testing.[1][2]

Animal Model and Fungal Strain
  • Animal Model: Immunocompetent male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used.[1] Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Fungal Strain: A clinical isolate of Candida albicans (e.g., SC5314) is used. The yeast is cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Cells are then harvested, washed with sterile phosphate-buffered saline (PBS), and adjusted to the desired concentration.

Murine Model of Disseminated Candidiasis
  • Mice are infected via intravenous (IV) injection into the lateral tail vein with 1 x 10^5 C. albicans cells in 0.1 mL of sterile PBS. This inoculum size is chosen to induce a systemic infection that is lethal within 7-10 days in untreated animals.

Treatment Regimen
  • Twenty-four hours post-infection, mice are randomly assigned to one of four treatment groups (n=10 per group):

    • Vehicle Control: 1% Dimethyl Sulfoxide (DMSO) in sterile saline, administered intraperitoneally (IP) once daily.

    • This compound (10 mg/kg): Administered IP once daily.

    • This compound (20 mg/kg): Administered IP once daily.

    • Fluconazole (20 mg/kg): Administered via oral gavage once daily.

  • Treatment is continued for 7 consecutive days.

Efficacy Endpoints
  • Survival Analysis: A subset of mice from each group is monitored daily for 21 days to assess the overall efficacy of the treatments in preventing mortality. Survival data is plotted using a Kaplan-Meier curve.

  • Fungal Burden Determination: On day 8 (24 hours after the last treatment), a separate cohort of mice is humanely euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. The homogenates are serially diluted and plated on SDA. The plates are incubated for 48 hours at 35°C, and the number of colony-forming units (CFU) is determined. The fungal burden is expressed as Log10 CFU per gram of tissue.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (24h Post-Infection) cluster_endpoints Efficacy Endpoints A Culture C. albicans B Prepare Inoculum A->B C IV Injection of C. albicans into BALB/c Mice B->C D Group 1: Vehicle Control C->D E Group 2: This compound (10 mg/kg) C->E F Group 3: This compound (20 mg/kg) C->F G Group 4: Fluconazole (20 mg/kg) C->G H Survival Monitoring (21 Days) D->H I Fungal Burden in Kidneys (Day 8) D->I E->H E->I F->H F->I G->H G->I

Caption: Workflow for in vivo antifungal efficacy testing.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The precise mechanism of action for this compound is unknown. For illustrative purposes, the following diagram shows the ergosterol biosynthesis pathway, which is the target of azole antifungals like Fluconazole. This pathway is critical for fungal cell membrane integrity.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fluconazole Fluconazole Fluconazole->Inhibition

Caption: Inhibition of ergosterol synthesis by azoles.

References

Shizukanolide F: A Comparative Analysis Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. Shizukanolide F, a dimeric sesquiterpene isolated from Chloranthus japonicus, has demonstrated potent antifungal properties. This guide provides a comparative analysis of this compound against established standard antifungal drugs, focusing on available experimental data, mechanisms of action, and relevant experimental protocols to inform future research and development.

Executive Summary

This compound exhibits significant antifungal activity, particularly against plant pathogenic fungi. While direct comparative data against human pathogens is not yet available in the reviewed literature, its performance against plant pathogens suggests potential as a scaffold for novel antifungal drug development. Standard antifungal drugs, such as the polyene Amphotericin B and the azole Fluconazole, have well-defined mechanisms of action and a broad spectrum of activity against clinically relevant fungi. This guide will juxtapose the known characteristics of this compound with these standards to highlight areas for future investigation.

Quantitative Data Comparison

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various plant pathogenic fungi and standard antifungal drugs against common human fungal pathogens. It is crucial to note the different target organisms in these datasets.

Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Pythium ultimum4 - 16[1]
Phytophthora infestans4 - 16[1]
Botrytis cinerea4 - 16[1]
Colletotrichum lagenarium4 - 16[1]
Alternaria kikuchiana4 - 16[1]
Magnaporthe grisea4 - 16[1]

Table 2: Antifungal Activity of Standard Drugs against Candida albicans

Antifungal DrugClassMIC Range (µg/mL)
Amphotericin BPolyene0.25 - 1.0
FluconazoleAzole0.25 - 2.0
AnidulafunginEchinocandin0.03 - 0.12[2][3]
MicafunginEchinocandin0.015 - 0.03[2][3]

Mechanisms of Action: A Comparative Overview

The precise antifungal mechanism of this compound has not been elucidated in the reviewed literature. However, many sesquiterpenes are known to disrupt the fungal cell membrane.[4] In contrast, standard antifungal drugs have well-characterized mechanisms targeting essential fungal cellular components.

  • This compound (Hypothesized): As a sesquiterpene, this compound may disrupt the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[4] Further research is required to confirm this hypothesis.

  • Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol, a primary component of the fungal cell membrane.[5][6] This binding leads to the formation of pores in the membrane, causing leakage of intracellular ions and macromolecules, resulting in fungal cell death.[6][7]

  • Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[5][6] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function.[6]

  • Echinocandins (e.g., Anidulafungin, Micafungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][4] This disruption of the cell wall leads to osmotic instability and cell lysis.

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathways for standard antifungal drugs. A hypothetical pathway for this compound is presented based on the common mechanism of sesquiterpenes.

G Hypothetical Antifungal Signaling Pathway of this compound Shizukanolide_F This compound Fungal_Cell_Membrane Fungal Cell Membrane Shizukanolide_F->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Causes

Caption: Hypothetical mechanism of this compound.

G Antifungal Signaling Pathway of Polyenes (Amphotericin B) Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Results in Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Mechanism of action for Polyenes.

G Antifungal Signaling Pathway of Azoles (Fluconazole) Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Membrane_Instability Membrane Instability Ergosterol_Synthesis->Membrane_Instability Disruption leads to Fungistatic_Effect Fungistatic Effect Membrane_Instability->Fungistatic_Effect

Caption: Mechanism of action for Azoles.

Experimental Protocols

To facilitate direct comparison of this compound with standard antifungal drugs, a standardized antifungal susceptibility testing protocol is essential. The following outlines a typical broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent (this compound, Amphotericin B, Fluconazole, etc.) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640). The final concentration range should be appropriate to determine the MIC of the test organism.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Experimental Workflow Diagram

G Workflow for Antifungal Susceptibility Testing (Broth Microdilution) Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Antifungal Agent Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity against a range of plant pathogenic fungi. However, a significant knowledge gap exists regarding its efficacy against human pathogens and its precise mechanism of action. To establish its potential as a clinical antifungal agent, future research should prioritize:

  • In vitro susceptibility testing of this compound against a broad panel of clinically relevant fungal isolates, including Candida species, Aspergillus species, and Cryptococcus neoformans, using standardized methods.

  • Direct comparative studies evaluating the efficacy of this compound against standard antifungal drugs like Amphotericin B, Fluconazole, and echinocandins.

  • Elucidation of the mechanism of action of this compound, including its specific molecular target(s) within the fungal cell.

  • In vivo studies in animal models of fungal infections to assess the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research questions, the scientific community can better ascertain the therapeutic potential of this compound and its derivatives in the ongoing battle against fungal infections.

References

Shizukanolide F and Paclitaxel: A Comparative Analysis of Efficacy in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the natural product Shizukanolide F and the established chemotherapeutic agent paclitaxel in the context of breast cancer. Due to the limited publicly available research on this compound directly in breast cancer, this comparison leverages data from closely related lindenane-type sesquiterpenoid dimers, such as Chlorahololide D, to infer the potential mechanisms and efficacy of this compound. This analysis is juxtaposed with the extensive body of research on paclitaxel.

Executive Summary

Paclitaxel, a cornerstone in breast cancer chemotherapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, emerging evidence on lindenane-type sesquiterpenoid dimers, the class of compounds this compound belongs to, suggests a different mechanistic approach. Studies on Chlorahololide D, a related compound, indicate that its anti-cancer effects in breast cancer cells involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially mediated through the Focal Adhesion Kinase (FAK) signaling pathway. While direct comparative efficacy data is unavailable, this guide synthesizes existing preclinical data to offer a preliminary comparative perspective.

Data Presentation: Quantitative Efficacy

The following table summarizes the available quantitative data for Chlorahololide D (as a proxy for this compound) and paclitaxel in the MCF-7 human breast cancer cell line.

CompoundCell LineAssayIC50Citation
Chlorahololide DMCF-7MTT Assay6.7 µM[1]
PaclitaxelMCF-7MTT Assay3.5 µM[2]
PaclitaxelMCF-7Not Specified20 ± 0.085 nM[3]
PaclitaxelMCF-7Clonogenic Assay2.5 - 7.5 nM[4]

Note: IC50 values for paclitaxel can vary significantly based on the assay method and exposure time.

Mechanistic Comparison

Paclitaxel: Microtubule Stabilization

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[5][6][7] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and arresting cells in the G2/M phase of the cell cycle.[5][8] This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death.[5]

This compound (inferred from Chlorahololide D): Induction of Apoptosis and FAK Pathway Inhibition

Signaling Pathways

Paclitaxel-Induced Apoptotic Pathway

paclitaxel_pathway cluster_cell Breast Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Bcl2 Bcl-2 Inactivation Mitotic_Arrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Postulated Signaling Pathway for this compound (based on Chlorahololide D)

shizukanolide_f_pathway cluster_cell Breast Cancer Cell Shizukanolide_F This compound (inferred) FAK_Signaling FAK Signaling Pathway Shizukanolide_F->FAK_Signaling Inhibits G2_M_Arrest G2/M Arrest Shizukanolide_F->G2_M_Arrest Bax_Bcl2 Bax/Bcl-2 Regulation FAK_Signaling->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis G2_M_Arrest->Apoptosis

Caption: Inferred pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Methodology (as performed for Chlorahololide D and Paclitaxel):

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (Chlorahololide D or paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology (as performed for Chlorahololide D):

  • Cell Treatment: MCF-7 cells are treated with the compound of interest at various concentrations for a defined period.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Cell Cycle Analysis

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology (as performed for Chlorahololide D):

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: Cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

experimental_workflow cluster_workflow In Vitro Efficacy Evaluation Start Start: Breast Cancer Cell Line (e.g., MCF-7) Treatment Treat with Compound (this compound / Paclitaxel) Start->Treatment MTT MTT Assay Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Apoptosis_Quant Quantify Apoptosis Data_Analysis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Data_Analysis->Cell_Cycle_Dist Conclusion Conclusion on In Vitro Efficacy IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion

Caption: Workflow for in vitro compound testing.

Conclusion

Paclitaxel is a well-established and potent chemotherapeutic agent with a clearly defined mechanism of action centered on microtubule stabilization. While direct evidence for this compound's efficacy in breast cancer is still emerging, preliminary data from related lindenane-type sesquiterpenoid dimers suggest a promising anti-cancer profile. The inferred mechanism, involving apoptosis induction and potential modulation of the FAK signaling pathway, presents a potentially distinct therapeutic approach compared to paclitaxel.

Further research, including head-to-head in vitro and in vivo studies, is imperative to definitively compare the efficacy of this compound and paclitaxel and to fully elucidate the molecular mechanisms underlying the anti-cancer activity of this compound in breast cancer. The data presented in this guide serves as a foundational comparison to stimulate and inform future investigations in this area.

References

Statistical Validation of Shizukanolide F Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivities of Shizukanolide F, a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb. The data presented herein is intended to offer an objective analysis of its antifungal and potential anti-metastatic properties, supported by available experimental data and detailed methodologies.

Quantitative Bioassay Data

The following tables summarize the quantitative data available for this compound and its comparators.

Table 1: Antifungal Activity of this compound and a Related Compound
CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (μg/mL)
This compound Pythium ultimum4
Phytophthora infestans8
Botrytis cinerea8
Colletotrichum lagenarium16
Alternaria kikuchiana16
Magnaporthe grisea16
Shizukaol C Pythium ultimum4
Phytophthora infestans4
Botrytis cinerea8
Colletotrichum lagenarium16
Alternaria kikuchiana16
Magnaporthe grisea16

Data sourced from Kang TH, et al. (2017)

Table 2: Comparative Anti-Metastatic Activity in Breast Cancer Cells (Indirect Comparison)
CompoundCell LineAssayConcentration% Inhibition of Migration/Invasion
Chlorahololide D *MCF-7Wound Healing2.5 µMNot specified, but significant inhibition observed
5 µMNot specified, but significant inhibition observed
Paclitaxel MCF-7Migration AssayNot specifiedSignificantly suppressed
SKBR3Migration AssayNot specifiedSignificantly suppressed
MCF-7Invasion AssayNot specifiedInhibited
SKBR3Invasion AssayNot specifiedInhibited

*Chlorahololide D is a structurally related lindenane-type sesquiterpenoid dimer. Direct quantitative data for this compound on breast cancer cell migration and invasion is not currently available in the reviewed literature.

Experimental Protocols

Antifungal Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

  • Fungal Culture: The pathogenic fungi are cultured on an appropriate medium, such as potato dextrose agar (PDA), to obtain sufficient mycelial growth.

  • Spore Suspension Preparation: Spores are harvested from the fungal culture and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a uniform suspension. The concentration of the spore suspension is adjusted to a standard density (e.g., 1 × 10^5 spores/mL) using a hemocytometer.

  • Serial Dilution of Antifungal Agent: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., potato dextrose broth) to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The microtiter plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

In Vitro Anti-Metastasis Assays in Breast Cancer Cells

1. Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 6-well plate and cultured until they form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and then fresh medium containing various concentrations of the test compound (e.g., this compound) is added. A control group receives medium with the vehicle (e.g., DMSO).

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.

2. Transwell Migration/Invasion Assay

This assay evaluates the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) component like Matrigel (invasion).

  • Cell Preparation: Breast cancer cells are serum-starved for several hours before the assay.

  • Assay Setup: A Transwell insert with a porous polycarbonate membrane is placed in a well of a 24-well plate. For invasion assays, the membrane is pre-coated with Matrigel.

  • Cell Seeding: The serum-starved cells, suspended in a serum-free medium with the test compound, are added to the upper chamber of the Transwell insert.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated/invaded cells in the treated groups is compared to the control group.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Anti-Metastatic Activity

Based on studies of structurally related compounds, this compound may exert its anti-metastatic effects by modulating key signaling pathways involved in cell migration and invasion, such as the Focal Adhesion Kinase (FAK) and Wnt/β-catenin pathways.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation ShizukanolideF This compound ShizukanolideF->FAK Inhibition Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Rac1 Rac1 p130Cas->Rac1 Activation Actin Actin Cytoskeleton Rearrangement Rac1->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: Hypothesized FAK Signaling Pathway Inhibition by this compound.

Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binding TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation ShizukanolideF This compound ShizukanolideF->DestructionComplex Potential Modulation

Caption: Potential Modulation of Wnt/β-catenin Signaling by this compound.

Experimental Workflow for Bioassay Validation

The following diagram illustrates a logical workflow for the validation of this compound's bioactivity.

Experimental_Workflow start Start: Isolate/Synthesize This compound antifungal_screen Primary Antifungal Screen (e.g., Agar Diffusion) start->antifungal_screen antimetastasis_screen Anti-Proliferation Assay (e.g., MTT) start->antimetastasis_screen mic_determination Quantitative MIC Assay (Broth Microdilution) antifungal_screen->mic_determination Active? comparison Comparative Analysis vs. Known Drugs mic_determination->comparison migration_assay Wound Healing Assay antimetastasis_screen->migration_assay Active? invasion_assay Transwell Invasion Assay migration_assay->invasion_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) invasion_assay->pathway_analysis pathway_analysis->comparison end End: Data Interpretation & Reporting comparison->end

Caption: Bioassay Validation Workflow for this compound.

Shizukanolide F: A Potential Biomarker for the Chemotaxonomic Classification of Chloranthus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Chloranthus is a rich source of structurally diverse and biologically active secondary metabolites, among which lindenane sesquiterpenoid dimers stand out as characteristic chemical markers. Shizukanolide F, a prominent member of this class, and its congeners have garnered significant interest for their potential chemotaxonomic significance and pharmacological activities. This guide provides a comparative overview of this compound and related lindenane dimers as potential biomarkers for distinguishing Chloranthus species, supported by available experimental data and detailed methodologies.

Comparative Distribution of Lindenane Sesquiterpenoids in Chloranthus Species

While direct quantitative comparisons of this compound across a wide range of Chloranthus species are limited in the current literature, the distribution of various lindenane sesquiterpenoid dimers provides valuable insights into the chemical diversity within the genus. The presence or prevalence of specific dimers can serve as a chemotaxonomic marker to differentiate between species.

CompoundChloranthus japonicusChloranthus serratusChloranthus fortuneiChloranthus holostegiusChloranthus henryi
This compound ✓[1]
Shizukanolide D✓[2]
Shizukanolide E✓[2]
Shizukaol A
Shizukaol D
Chloranholides F-T
Fortunilides M-O

Note: "✓" indicates the reported presence of the compound in the corresponding species. The table is not exhaustive and is based on available literature.

The unique profile of lindenane sesquiterpenoid dimers in each species suggests that a comprehensive chemical fingerprinting approach could be a reliable tool for species identification and quality control of Chloranthus-derived materials.

Experimental Protocols

Extraction of Lindenane Sesquiterpenoids

A standardized protocol for the extraction of lindenane sesquiterpenoids from Chloranthus plant material is crucial for reproducible quantitative analysis.

  • Plant Material: Dried and powdered whole plants, roots, or aerial parts of the Chloranthus species of interest.

  • Extraction Solvent: 95% Ethanol.

  • Procedure:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

    • The ethyl acetate fraction, which is rich in sesquiterpenoids, is then concentrated for further analysis.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the separation and quantification of lindenane sesquiterpenoids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-10 min, 50-60% A; 10-20 min, 60-80% A; 20-30 min, 80-100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm for lindenane sesquiterpenoids.

  • Quantification:

    • Prepare a stock solution of a reference standard (e.g., purified this compound) of known concentration.

    • Generate a calibration curve by injecting a series of dilutions of the stock solution.

    • Inject the prepared ethyl acetate extracts of the Chloranthus samples.

    • Identify the peak corresponding to this compound based on its retention time and UV spectrum.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

Visualizing Key Pathways and Workflows

To further understand the significance of this compound and its role as a biomarker, the following diagrams illustrate its biosynthetic origin, a key biological pathway it may influence, and a typical workflow for biomarker validation.

biosynthetic_pathway FPP Farnesyl Pyrophosphate Monomer Lindenane Monomer FPP->Monomer Cyclization & Oxidation Diene Diene Intermediate Monomer->Diene Dienophile Dienophile Intermediate Monomer->Dienophile Dimer Lindenane Dimer (e.g., this compound) Diene->Dimer Dienophile->Dimer [4+2] Cycloaddition (Diels-Alder)

Proposed Biosynthetic Pathway of Lindenane Dimers.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response (NO, iNOS, COX-2) Nucleus->Inflammation Gene Expression LSD Lindenane Dimer (e.g., this compound) LSD->MyD88 Inhibition

Anti-inflammatory Signaling Pathway of Lindenane Dimers.

biomarker_workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_validation Biomarker Validation Collection Plant Material Collection (Different Species) Preparation Drying, Grinding, Extraction Collection->Preparation HPLC HPLC-DAD / UPLC-MS Analysis Preparation->HPLC Quantification Peak Identification & Quantification HPLC->Quantification Statistical Statistical Analysis (PCA, HCA) Quantification->Statistical Correlation Correlation with Taxonomy Statistical->Correlation Validation Biomarker Validation Correlation->Validation

Experimental Workflow for Biomarker Validation.

Conclusion

This compound and its related lindenane sesquiterpenoid dimers are defining chemical constituents of the Chloranthus genus. Their unique distribution patterns across different species underscore their potential as valuable biomarkers for chemotaxonomic classification, quality control, and the discovery of novel therapeutic agents. Further quantitative studies across a broader range of Chloranthus species are warranted to fully establish this compound as a definitive biomarker. The experimental protocols and workflows provided herein offer a framework for researchers to pursue these investigations.

References

Replicating the Synthesis of Shizukanolide F: A Comparative Guide to Published Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers aiming to replicate the synthesis of the complex sesquiterpenoid dimer Shizukanolide F, also known as Chloranthalactone F, two primary total syntheses have been reported in the scientific literature. This guide provides a comparative analysis of the synthetic strategies developed by the research groups of Liu and Qian/Zhao, offering a detailed look at their respective approaches, yields, and key experimental protocols. Both routes culminate in a biomimetic [2+2] photocycloaddition of a common monomer, Chloranthalactone A, to furnish the final dimeric product.

Comparative Analysis of Synthetic Pathways

The two published routes to this compound diverge in their choice of starting material and the synthetic sequence to achieve the crucial monomer, Chloranthalactone A. The following tables summarize the quantitative data for each synthesis, providing a side-by-side comparison of their efficiency.

Table 1: Synthesis of (±)-Chloranthalactone A by Liu and Coworkers

StepReactionReagentsYield (%)
1Michael AdditionHagemann's ester, vinylmagnesium bromide, CuBr·SMe₂91
2Ketal ProtectionEthylene glycol, p-TsOH95
3AmidationHNMe(OMe)·HCl, n-BuLi96
4Methoxy-methylationn-Bu₃SnCH₂OMOM, n-BuLi94
5EpoxidationCH₂Br₂, n-BuLi85
6Intramolecular CyclopropanationLiTMP88
7Deprotectionaq. HCl92
8Thionocarbonate Formation1,1'-Thiocarbonyldiimidazole95
9Corey-Winter OlefinationP(OMe)₃89
10Aldol ReactionEthyl pyruvate, LDA, ZnCl₂82
11Acetal FormationAc₂O, p-TsOH90
12LactonizationDBU85
Overall ~14%

Table 2: Synthesis of (+)-Chloranthalactone A by Qian and Zhao

StepReactionReagentsYield (%)
1-5Multistep sequence from Hajos-Wiechert ketone-(Not individually reported)
6Wittig ReactionPh₃P=CHOMe85 (over 2 steps)
7Hydrolysisaq. HCl98
8ReductionNaBH₄, CeCl₃·7H₂O95
9SilylationTBSCl, imidazole99
10Oxidative LactonizationCrO₃, 3,5-dimethylpyrazole70
11DesilylationTBAF98
12OxidationDMP95
13Oxidative Enol-LactonizationDDQ, PhI(OAc)₂60
14IsomerizationDBU90
Overall (Not explicitly calculated)

Table 3: Final Photodimerization to this compound

Synthetic RouteStarting MonomerReaction ConditionsYield (%)
Liu et al.(±)-Chloranthalactone AHigh-pressure Hg lamp, hexanes69
Qian and Zhao(+)-Chloranthalactone AHigh-pressure Hg lamp (125 W), hexanes92

Experimental Protocols for Key Transformations

The pivotal step in both syntheses is the [2+2] photocycloaddition of Chloranthalactone A to form this compound. Below are the detailed experimental procedures as reported by both research groups.

Protocol 1: Photodimerization of (±)-Chloranthalactone A (Liu et al.)

A solution of (±)-chloranthalactone A in hexanes is irradiated with a high-pressure mercury lamp in a quartz tube at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford (±)-shizukanolide F.

Protocol 2: Photodimerization of (+)-Chloranthalactone A (Qian and Zhao)

A solution of (+)-chloranthalactone A (12 mg, 0.0524 mmol) in hexanes (13 mL, 0.004 M) in a quartz tube was irradiated by a high-pressure Hg lamp (125 W) at room temperature for 4 hours.[1] After complete conversion, the reaction mixture was concentrated and directly purified by flash column chromatography (EtOAc:Hexanes = 1:50) on silica gel to furnish the synthetic (+)-chloranthalactone F in 92% (11 mg) yield as a white solid.[1]

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes to this compound, highlighting the convergence at the key monomer, is depicted in the following diagrams.

G cluster_liu Liu et al. Synthesis cluster_zhao Qian and Zhao Synthesis Hagemann's Ester Hagemann's Ester Intermediate 1 Intermediate 1 Hagemann's Ester->Intermediate 1 12 steps (±)-Chloranthalactone A (±)-Chloranthalactone A Intermediate 1->(±)-Chloranthalactone A This compound This compound (±)-Chloranthalactone A->this compound [2+2] Photocycloaddition (69%) Hajos-Wiechert Ketone Hajos-Wiechert Ketone Intermediate 2 Intermediate 2 Hajos-Wiechert Ketone->Intermediate 2 14 steps (+)-Chloranthalactone A (+)-Chloranthalactone A Intermediate 2->(+)-Chloranthalactone A (+)-Chloranthalactone A->this compound [2+2] Photocycloaddition (92%)

Caption: Comparative workflow of the Liu and Qian/Zhao syntheses of this compound.

G cluster_monomer Monomer Synthesis cluster_dimer Dimerization Starting Material Starting Material Key Intermediates Key Intermediates Starting Material->Key Intermediates Multi-step Chloranthalactone A Chloranthalactone A Key Intermediates->Chloranthalactone A This compound This compound Chloranthalactone A->this compound hv [2+2]

Caption: Generalized synthetic pathway to this compound via Chloranthalactone A.

References

A Head-to-Head Comparison of Shizukanolide F and Chloranthalactone B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two structurally related sesquiterpenoid lactones, Shizukanolide F and Chloranthalactone B. Both natural products, isolated from plants of the Chloranthaceae family, have garnered interest for their distinct biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their therapeutic potential based on available experimental data.

Overview and Chemical Structures

This compound and Chloranthalactone B are both classified as lindenane-type sesquiterpenoid lactones. This compound is a dimeric sesquiterpene derived from Chloranthus japonicus Sieb, while Chloranthalactone B is a monomeric sesquiterpenoid isolated from Sarcandra glabra. Their structural similarities and differences are key to understanding their distinct mechanisms of action.

This compound

  • Molecular Formula: C₁₅H₁₈O₄

  • Key Feature: A dimeric structure.

Chloranthalactone B

  • Molecular Formula: C₁₅H₁₆O₃

  • Key Feature: A monomeric structure.

Comparative Biological Activity

This section summarizes the known biological activities of this compound and Chloranthalactone B, with quantitative data presented for direct comparison.

Table 1: Quantitative Comparison of Biological Activities
Biological ActivityThis compoundChloranthalactone B
Antifungal Activity MIC: 4-16 µg/mL against various plant pathogenic fungi[1]Not Reported
Anti-inflammatory Activity Not Reported65.57% reduction of NO production at 12.5 µM in LPS-stimulated RAW264.7 cells[2]
Anti-metastasis (Breast Cancer) Activity reported, but specific IC₅₀ values are not available in the reviewed literature.[3]Not Reported

Detailed Biological Activities and Mechanisms of Action

This compound: A Potent Antifungal and Potential Anti-metastatic Agent

This compound has demonstrated significant antifungal properties . In vitro studies have shown potent activity against a range of plant pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) between 4 and 16 µg/mL.[1] This suggests its potential as a lead compound for the development of novel antifungal agents.

Additionally, this compound is reported to possess anti-metastatic activity against breast cancer.[3] While the precise mechanism and quantitative efficacy (e.g., IC₅₀ values) are not yet fully elucidated in publicly available literature, this activity points towards its potential in oncology research.

Chloranthalactone B: A Modulator of Inflammatory Pathways

Chloranthalactone B exhibits notable anti-inflammatory effects .[2][4] Its mechanism of action involves the inhibition of key inflammatory signaling pathways. Specifically, Chloranthalactone B has been shown to inhibit the activation of Activator Protein-1 (AP-1) and p38 Mitogen-Activated Protein Kinase (MAPK).[4] This inhibition leads to a downstream reduction in the production of several pro-inflammatory mediators, including:

  • Nitric Oxide (NO)

  • Inducible Nitric Oxide Synthase (iNOS)

  • Cyclooxygenase-2 (COX-2)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

A recent 2024 study further elucidated its mechanism, demonstrating that Chloranthalactone B covalently binds to the NACHT domain of the NLRP3 inflammasome, thereby attenuating NLRP3-driven inflammation.[5] This targeted action highlights its potential as a specific anti-inflammatory agent. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Chloranthalactone B demonstrated a 65.57% reduction in nitric oxide production at a concentration of 12.5 µM.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antifungal Susceptibility Assay for this compound

This protocol is based on standard microbroth dilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Target fungal strains (e.g., Pythium ultimum, Phytophthora infestans)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline or broth and adjust the concentration to a standardized level (e.g., 10⁵ CFU/mL).

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus for a defined period (e.g., 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Nitric Oxide (NO) Inhibition Assay for Chloranthalactone B in RAW264.7 Macrophages

This protocol describes the measurement of NO production in LPS-stimulated macrophages, a common method for assessing anti-inflammatory activity.

Objective: To quantify the inhibitory effect of Chloranthalactone B on NO production in activated macrophages.

Materials:

  • Chloranthalactone B

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Chloranthalactone B for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control groups (untreated cells, cells treated with LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production. Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated groups to the LPS-only control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Chloranthalactone_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs p38_MAPK p38 MAPK MKKs->p38_MAPK AP1 AP-1 p38_MAPK->AP1 iNOS_COX2 iNOS, COX-2, TNF-α, IL-1β (Pro-inflammatory Mediators) AP1->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Chloranthalactone_B Chloranthalactone B Chloranthalactone_B->p38_MAPK Inhibits Chloranthalactone_B->AP1 Inhibits NLRP3 NLRP3 Inflammasome Chloranthalactone_B->NLRP3 Inhibits (Covalent Binding) NLRP3->Inflammation NO_Inhibition_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture_RAW264_7 Culture RAW264.7 cells Seed_in_96_well Seed in 96-well plate Culture_RAW264_7->Seed_in_96_well Pretreat_CTB Pre-treat with Chloranthalactone B Seed_in_96_well->Pretreat_CTB Stimulate_LPS Stimulate with LPS Pretreat_CTB->Stimulate_LPS Incubate_24h Incubate 24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

References

Unraveling the Molecular Target of Shizukanolide F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide F, a dimeric sesquiterpenoid isolated from Chloranthus species, has garnered attention for its significant biological activities, including potent antifungal and anti-metastatic properties. Despite its therapeutic potential, the precise molecular target of this compound remains to be definitively identified in the scientific literature. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing comparisons with structurally related compounds, and outlines experimental strategies to elucidate its direct molecular target.

Current Understanding of Biological Activity

While a direct molecular target for this compound is yet to be confirmed, research has highlighted its efficacy in two primary areas:

  • Antifungal Activity: this compound has demonstrated potent activity against a variety of plant pathogenic fungi.

  • Anti-Metastatic Activity: Studies have indicated that this compound can inhibit the metastasis of breast cancer cells.

The absence of a confirmed direct molecular target necessitates a broader look at related compounds to infer potential mechanisms of action.

Comparative Analysis: Insights from Shizukaol D

A structurally similar compound, Shizukaol D, has been studied more extensively, particularly in the context of cancer biology. Research has shown that Shizukaol D exerts its anti-cancer effects by modulating the Wnt signaling pathway .[1][2][3] This pathway is crucial in cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.[4][5][6][7]

Specifically, Shizukaol D has been found to inhibit the growth of liver cancer cells by downregulating the expression of β-catenin and its upstream regulators, such as LRP, Dvl2, and Axin2.[1] This leads to the suppression of Wnt target gene expression, ultimately inducing apoptosis in cancer cells.[1][2][3] Given the structural similarity between this compound and Shizukaol D, it is plausible that this compound may also exert its anti-metastatic effects through the modulation of the Wnt signaling pathway.

Shizukanolide_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Frizzled Frizzled Receptor Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Shizukanolide_F This compound Shizukanolide_F->Frizzled ? Wnt Wnt Ligand Wnt->Frizzled Destruction_Complex Destruction_Complex Dvl->Destruction_Complex Inhibits beta_catenin beta_catenin Destruction_Complex->beta_catenin Phosphorylation & Ubiquitination beta_catenin->TCF_LEF Translocation Proteasome Proteasome beta_catenin->Proteasome Degradation

Quantitative Data Summary

As the direct molecular target of this compound has not been identified, quantitative data such as binding affinities (Kd) or inhibitory concentrations (IC50) for a specific target are not available. The following table summarizes the known biological activities of this compound and compares them with Shizukaol D.

CompoundBiological ActivityOrganism/Cell LineObserved EffectCitation
This compound AntifungalPlant pathogenic fungiPotent antifungal activity
Anti-metastasisBreast cancer cellsInhibition of metastasis
Shizukaol D Anti-cancerHuman liver cancer cellsInduces apoptosis, inhibits cell growth[1][2][3]
Wnt Pathway InhibitionHuman liver cancer cellsAttenuates Wnt signaling, decreases β-catenin[1][2]

Experimental Protocols for Target Identification

To definitively identify the molecular target of this compound, several established experimental approaches can be employed.[8][9][10][11] Below are detailed methodologies for two common and powerful techniques.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method aims to isolate binding partners of this compound from a complex biological sample, such as a cell lysate.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a carboxyl or amino group). The position of the linker should be chosen to minimize disruption of the compound's biological activity.

    • Covalently couple the this compound derivative to a solid support matrix (e.g., agarose or magnetic beads) to create an affinity column.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a metastatic breast cancer cell line) to a high density.

    • Lyse the cells using a mild, non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding of target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competition with an excess of free this compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing agent (e.g., SDS-PAGE loading buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands that are present in the this compound elution but not in the control.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Experimental_Workflow cluster_preparation Preparation cluster_binding Binding & Elution cluster_analysis Analysis Shizukanolide_F This compound Derivative Beads Affinity Beads Shizukanolide_F->Beads Immobilization Incubation Incubation of Lysate with Beads Beads->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Specific Binders Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target_ID Target Protein Identification MS->Target_ID

Competitive Binding Assays

Once a putative target is identified, competitive binding assays can be used to validate the interaction and determine the binding affinity.

Methodology:

  • Reagents and Instrumentation:

    • Purified recombinant putative target protein.

    • This compound.

    • A labeled ligand known to bind to the target protein (e.g., a fluorescently labeled substrate or inhibitor).

    • A detection instrument capable of measuring the signal from the labeled ligand (e.g., a fluorescence plate reader or a surface plasmon resonance instrument).

  • Assay Procedure (Example using Fluorescence Polarization):

    • Prepare a series of dilutions of unlabeled this compound.

    • In a microplate, combine the purified target protein, the fluorescently labeled ligand at a fixed concentration, and the different concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Measure the fluorescence polarization of each sample. A high polarization value indicates that the fluorescent ligand is bound to the large protein, while a low value indicates it is free in solution.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of this compound.

    • Fit the data to a competitive binding equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand.

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound to the target protein.

Conclusion

While the definitive molecular target of this compound remains an open question, its demonstrated antifungal and anti-metastatic activities make it a compelling compound for further investigation. The known mechanism of the related compound, Shizukaol D, points towards the Wnt signaling pathway as a promising avenue for future research. The application of robust target identification methodologies, such as affinity chromatography-mass spectrometry and competitive binding assays, will be crucial in unequivocally identifying the direct molecular target(s) of this compound and unlocking its full therapeutic potential. This knowledge will be instrumental for drug development professionals in designing more potent and selective analogs for clinical applications.

References

Safety Operating Guide

Prudent Disposal of Shizukanolide F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Shizukanolide F is a dimeric sesquiterpene derived from Chloranthus japonicus Sieb with known antifungal and anti-metastasis activities.[1] As a biologically active compound intended for research use only, proper disposal is crucial to ensure personnel safety and environmental protection. While specific disposal protocols for this compound are not explicitly documented, the following guidelines are based on best practices for the disposal of research-grade, biologically active small molecules and general hazardous waste regulations.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. These characteristics should be considered when planning for its disposal.

PropertyValueCitation
Molecular FormulaC₁₅H₁₈O₄[1]
Molecular Weight262.3 g/mol [1]
AppearanceOil[2]
Storage Temperature-20°C[3][4]
CAS Number120061-93-6[1]

Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to be a general guideline; it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Classification:

  • Initial Assessment: Treat this compound as a hazardous chemical waste due to its biological activity. The first step in proper waste management is to determine if the waste is hazardous.[5]

  • Regulatory Framework: Disposal of chemical waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] These regulations provide a framework for the "cradle-to-grave" management of hazardous waste.[7]

  • Generator Responsibility: The generator of the waste is responsible for its proper identification, management, and disposal.[5][7]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves (e.g., nitrile)

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, such as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste and have a secure lid.

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a designated, labeled hazardous waste container for liquid chemical waste.

    • Do not mix incompatible waste streams.[8] For example, halogenated and non-halogenated solvent waste should be collected separately.

    • Ensure the container is properly sealed to prevent leaks or spills.

4. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific solvent if applicable. The accumulation start date should also be clearly marked.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. The storage area should be cool and dry, away from direct sunlight and sources of ignition.[9]

5. Disposal Request and Pickup:

  • Once the waste container is full or the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your institution's EHS department.

  • An EPA ID number may be required for the generation and transportation of hazardous waste.[6]

  • The transportation of hazardous waste must be documented using the EPA's Uniform Hazardous Waste Manifest system.[6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify is_solid Solid Waste? classify->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store request_pickup Request EHS Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Disposal Workflow for this compound

Disclaimer: The information provided is intended as a general guide for trained laboratory personnel. Always follow the specific hazardous waste management policies and procedures established by your institution and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for any questions or clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shizukanolide F
Reactant of Route 2
Shizukanolide F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.